Product packaging for 1-(4-Chlorophenyl)-3-(p-tolyl)urea(Cat. No.:CAS No. 3815-63-2)

1-(4-Chlorophenyl)-3-(p-tolyl)urea

Cat. No.: B5686204
CAS No.: 3815-63-2
M. Wt: 260.72 g/mol
InChI Key: KPSSOXIQJMVHAH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-N'-(4-methylphenyl)urea is 260.0716407 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClN2O B5686204 1-(4-Chlorophenyl)-3-(p-tolyl)urea CAS No. 3815-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSSOXIQJMVHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352626
Record name ST040385
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3815-63-2
Record name ST040385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-3-(P-TOLYL)UREA
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Diaryl Urea Compounds as Dual PI3K/Akt/mTOR and Hedgehog Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide details the mechanism of action for a class of diaryl urea compounds, specifically 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives. As of this writing, specific experimental data for the compound 1-(4-Chlorophenyl)-3-(p-tolyl)urea is not available in the reviewed literature. The information presented herein is based on closely related analogues and provides a strong inferential basis for its likely mechanism of action.

Executive Summary

Substituted diaryl ureas have emerged as a promising class of anti-cancer agents. This guide elucidates the mechanism of action of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which have demonstrated potent anti-proliferative activity, particularly in breast cancer models. The core mechanism of these compounds lies in their ability to dually inhibit two critical oncogenic signaling pathways: the PI3K/Akt/mTOR pathway and the Hedgehog (Hh) signaling pathway. This dual inhibition offers a synergistic approach to overcoming drug resistance and inhibiting cancer cell migration. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data from representative compounds, detailed experimental protocols for mechanism elucidation, and visual diagrams of the molecular interactions and experimental workflows.

Core Mechanism of Action: Dual Pathway Inhibition

The anti-neoplastic activity of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives stems from their simultaneous suppression of the PI3K/Akt/mTOR and Hedgehog signaling pathways. These two pathways are frequently dysregulated in various cancers, contributing to cell proliferation, survival, and drug resistance.[1][2]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[1] In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation. The diaryl urea compounds inhibit this pathway by reducing the phosphorylation of key downstream effectors. Specifically, treatment with these compounds leads to a decrease in the phosphorylation of Akt and the ribosomal protein S6 kinase (S6K), a downstream target of mTOR.[2] This inhibition effectively blocks the pro-survival and pro-proliferative signals mediated by this pathway.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and is aberrantly reactivated in several malignancies.[1][3] Its activation contributes to tumorigenesis and the maintenance of cancer stem cells. The representative compound 9i from the studied series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has been shown to inhibit the Hh pathway by decreasing the expression of Gli1, a key transcription factor in the pathway, which is elevated by the Smoothened (SMO) agonist SAG.[2] By inhibiting Gli1 expression, these compounds can disrupt the oncogenic signaling driven by the Hh pathway.

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative effects of several 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative potent compound from this class.

CompoundCell LineIC50 (μM)
Compound 31 MCF-7 (Breast Cancer)7.61 ± 0.99
MDA-MB-231 (Triple-Negative Breast Cancer)3.61 ± 0.97
PC-3 (Prostate Cancer)10.99 ± 0.98
Data extracted from Li et al., 2017.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the diaryl urea compounds for 72 hours.

  • Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To assess the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and Hedgehog pathways.

Methodology:

  • Cells are treated with the test compound at a specified concentration for a designated time.

  • Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein (20-40 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-S6K, S6K, Gli1, and a loading control (e.g., β-actin).

  • The membrane is then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the compounds induce apoptosis in cancer cells.

Methodology:

  • Cells are treated with the diaryl urea compound for 48 hours.

  • Both floating and adherent cells are collected and washed with cold PBS.

  • The cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Migration Assay (Transwell Assay)

Objective: To evaluate the inhibitory effect of the compounds on cancer cell migration.

Methodology:

  • MDA-MB-231 cells are pre-treated with the test compound for 24 hours.

  • The treated cells are harvested and seeded into the upper chamber of a Transwell insert (8 μm pore size) in a serum-free medium.

  • The lower chamber is filled with a medium containing 10% fetal bovine serum as a chemoattractant.

  • After 24 hours of incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • The migrated cells on the lower surface are fixed with methanol and stained with crystal violet.

  • The number of migrated cells is counted under a microscope.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram of the PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K p Proliferation Cell Proliferation & Survival S6K->Proliferation Compound Diaryl Urea Compound Compound->PI3K Compound->Akt | p Compound->S6K | p

Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade by diaryl urea compounds.

Diagram of the Hedgehog Signaling Pathway Inhibition

Hedgehog_Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Gli Gli SUFU->Gli Gli_A Gli (Active) Gli->Gli_A TargetGenes Target Gene Expression Gli_A->TargetGenes Enters Nucleus Nucleus Nucleus Compound Diaryl Urea Compound Compound->Gli_A | Expression SAG SAG (SMO Agonist) SAG->SMO

Caption: Inhibition of the Hedgehog signaling pathway by diaryl urea compounds.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treatment with Diaryl Urea Compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

In-Depth Technical Guide: The Research Applications of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-3-(p-tolyl)urea is a synthetic aryl urea compound that has emerged as a significant molecule in oncological research, particularly in the context of breast cancer. This technical guide provides a comprehensive overview of its primary application as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and Hedgehog (Hh) signaling pathways. This document details the compound's mechanism of action, presents quantitative data on its cytotoxic activity, outlines the experimental protocols used for its evaluation, and provides visual representations of the targeted signaling cascades and experimental workflows.

Core Research Application: Anticancer Activity

The principal area of research for this compound and its derivatives is in the development of novel anticancer agents. Extensive studies have demonstrated its potent cytotoxic effects against various breast cancer cell lines, including triple-negative breast cancer (TNBC). The key mechanism underlying its anticancer properties is the simultaneous inhibition of two critical signaling pathways that are often dysregulated in cancer: the PI3K/Akt/mTOR pathway and the Hedgehog pathway.[1]

Mechanism of Action: Dual Pathway Inhibition

The dysregulation of the PI3K/Akt/mTOR and Hedgehog signaling pathways is a hallmark of many cancers, contributing to tumor growth, proliferation, survival, and drug resistance. The ability of this compound derivatives to target both pathways simultaneously presents a promising strategy to overcome the resistance mechanisms that can arise when only a single pathway is inhibited.[1]

A representative compound from this class, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(p-tolyl)urea (referred to as compound 9i in the primary literature), has been shown to effectively suppress both signaling cascades. Mechanistic studies have revealed that this compound inhibits the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway, namely Akt and S6 kinase (S6K). In parallel, it downregulates the expression of Gli1, a key transcription factor in the Hedgehog signaling pathway.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound and its analogues has been quantified against a panel of human breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a closely related and highly potent derivative, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(p-tolyl)urea (Compound 9i) .

Cell LineType of Breast CancerIC50 (μM)
T47DEstrogen Receptor-Positive0.81 ± 0.06
MCF-7Estrogen Receptor-Positive1.33 ± 0.11
MDA-MB-231Triple-Negative1.12 ± 0.09
MDA-MB-468Triple-Negative0.95 ± 0.07
SK-BR-3HER2-Positive2.41 ± 0.15

Data extracted from Li et al., European Journal of Medicinal Chemistry, 2017, 141, 721-733.

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the targeted signaling pathways.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation Proliferation Cell Growth & Survival S6K->Proliferation Compound 1-(4-Chlorophenyl)- 3-(p-tolyl)urea Derivative Compound->Akt Inhibits Phosphorylation Compound->S6K Inhibits Phosphorylation Hedgehog_Pathway cluster_membrane_hh Cell Membrane cluster_cytoplasm_hh Cytoplasm cluster_nucleus Nucleus PTCH1 Patched (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibition GLI GLI SMO->GLI Activation (via complex cascade) SUFU SUFU SUFU->GLI Inhibition GLI_active Active GLI GLI->GLI_active Activation & Translocation Compound_hh 1-(4-Chlorophenyl)- 3-(p-tolyl)urea Derivative Compound_hh->GLI Inhibits Expression TargetGenes Target Gene Expression GLI_active->TargetGenes Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Start_Cyto Seed Cancer Cells Treat_Cyto Treat with Compound Start_Cyto->Treat_Cyto SRB_Assay SRB Assay Treat_Cyto->SRB_Assay IC50 Determine IC50 SRB_Assay->IC50 Start_WB Treat Cells with Compound at IC50 Lysis Cell Lysis & Protein Quantification Start_WB->Lysis WB Western Blot Lysis->WB Analysis Analyze Protein Expression WB->Analysis

References

The Dual Identity of Phenylureas: From Weed Control to Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery and History of Substituted Phenylureas

Substituted phenylureas represent a remarkable class of chemical compounds that have carved a unique niche in both agriculture and medicine. Initially developed as potent herbicides for broad-spectrum weed control, these molecules have undergone a significant evolution, emerging as a critical scaffold in the design of targeted cancer therapies. This technical guide delves into the discovery, history, and scientific evolution of substituted phenylureas, tracing their journey from agricultural fields to the forefront of oncological drug development.

Early Beginnings: The Rise of Phenylurea Herbicides

The story of substituted phenylureas begins in the mid-20th century, a period of rapid innovation in the agrochemical industry. Following the Second World War, the demand for increased agricultural productivity spurred research into novel chemical agents for pest and weed control. Phenylurea herbicides emerged from this era of discovery, with compounds like Monuron, Diuron, and Linuron being introduced in the 1950s and 1960s.[1][2] These compounds proved to be highly effective, offering a new tool for farmers to manage unwanted vegetation and improve crop yields.[1][2]

The herbicidal activity of substituted phenylureas stems from their ability to inhibit photosynthesis in susceptible plants.[2][3] Specifically, they act as potent inhibitors of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[4][5] By binding to the D1 protein within PSII, phenylurea herbicides block the binding of plastoquinone, a key electron carrier.[5] This interruption of electron flow halts the production of ATP and NADPH, the energy currency of the cell, ultimately leading to plant death.[4][5]

A Paradigm Shift: Phenylureas in Medicine

For decades, the primary application of substituted phenylureas remained in agriculture. However, the turn of the 21st century witnessed a paradigm shift in the perception and application of this chemical class. Researchers in the pharmaceutical industry, armed with a growing understanding of the molecular drivers of cancer, began to explore vast chemical libraries for compounds that could inhibit specific signaling pathways implicated in tumor growth and proliferation.

The critical breakthrough came with the discovery that the substituted phenylurea scaffold could be adapted to target protein kinases, enzymes that play a central role in cellular signaling.[6] This discovery was a pivotal moment, as aberrant kinase activity is a hallmark of many cancers. The urea moiety proved to be an excellent hydrogen-bonding motif, capable of interacting with the hinge region of the ATP-binding pocket of various kinases.

Sorafenib: The Vanguard of Phenylurea Kinase Inhibitors

The culmination of this research was the development of Sorafenib (Nexavar®), an oral multi-kinase inhibitor that received its first FDA approval in 2005 for the treatment of advanced renal cell carcinoma.[7][8] Sorafenib's discovery was the result of a concerted effort involving high-throughput screening and medicinal chemistry optimization.[9] It was found to inhibit the Raf/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival, by targeting both wild-type and mutated forms of B-Raf and C-Raf kinases.[7][10][11]

Furthermore, Sorafenib was discovered to be a potent inhibitor of several receptor tyrosine kinases (RTKs) involved in angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[7] This dual mechanism of action, targeting both the tumor cells directly and the tumor's blood supply, established Sorafenib as a cornerstone of targeted cancer therapy.[9]

Following the success of Sorafenib, other substituted phenylurea-based kinase inhibitors have been developed and have entered clinical use, further solidifying the importance of this chemical class in oncology.

Quantitative Data on Phenylurea Kinase Inhibitors

The potency of substituted phenylurea kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro.[12] The table below summarizes the IC50 values for Sorafenib against several of its key kinase targets.

Kinase TargetIC50 (nM)
c-Raf6
B-Raf (wild-type)22
B-Raf (V600E mutant)38
VEGFR-290
PDGFR-β57
c-Kit68
FLT358
RET84

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

General Synthesis of Substituted Phenylureas

The synthesis of unsymmetrical N,N'-disubstituted phenylureas is a cornerstone of both agrochemical and pharmaceutical chemistry. A common and efficient method involves the reaction of a substituted aniline with a substituted isocyanate.[13]

Protocol:

  • Preparation of the Isocyanate: A substituted aniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene) in an inert solvent (e.g., toluene, dichloromethane) to yield the corresponding isocyanate. Care must be taken due to the high toxicity of phosgene.[14]

  • Urea Formation: The synthesized isocyanate is then reacted with a second, different substituted aniline in an inert solvent. The reaction is typically carried out at room temperature or with gentle heating.[15][16]

  • Work-up and Purification: Upon completion of the reaction, the product is typically isolated by filtration if it precipitates, or by extraction and subsequent purification by recrystallization or column chromatography to yield the pure substituted phenylurea.[17][18]

In Vitro Kinase Inhibition Assay

Determining the inhibitory activity of a compound against a specific kinase is a critical step in drug discovery. A common method is the in vitro kinase assay, which measures the phosphorylation of a substrate by the kinase in the presence of the inhibitor.[19][20]

Protocol:

  • Reagent Preparation: Prepare a kinase buffer solution containing ATP and the specific peptide or protein substrate for the kinase of interest. The recombinant kinase enzyme is diluted to a working concentration in this buffer.[20]

  • Inhibitor Dilution: The substituted phenylurea compound to be tested is serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, and varying concentrations of the inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.[20]

  • Detection: After a set incubation period, the reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate, or antibody-based methods like ELISA or TR-FRET that detect the phosphorylated substrate.[21]

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data is plotted to determine the IC50 value.[12]

Visualizations

Signaling Pathway: Raf/MEK/ERK Pathway Inhibition by Sorafenib

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Raf Raf (B-Raf, C-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by Sorafenib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start reagent_prep Prepare Kinase, Substrate, and ATP Buffer start->reagent_prep inhibitor_prep Serially Dilute Phenylurea Compound start->inhibitor_prep reaction_setup Combine Kinase, Substrate, and Inhibitor in Microplate reagent_prep->reaction_setup inhibitor_prep->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Quantify Substrate Phosphorylation stop_reaction->detection data_analysis Calculate % Inhibition and Determine IC50 detection->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

The journey of substituted phenylureas from herbicides to life-saving cancer drugs is a testament to the power of chemical innovation and the continuous quest for new therapeutic agents. This class of compounds, once solely associated with agriculture, has demonstrated remarkable versatility, providing a robust scaffold for the design of potent and selective kinase inhibitors. The success of Sorafenib and other phenylurea-based drugs has not only transformed the treatment landscape for several cancers but also continues to inspire the development of the next generation of targeted therapies. As our understanding of the molecular intricacies of disease deepens, the legacy of substituted phenylureas is set to continue, with new applications and discoveries on the horizon.

References

1-(4-Chlorophenyl)-3-(p-tolyl)urea IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Nomenclature

The compound with the structure this compound is a disubstituted urea derivative. Its formal nomenclature and common synonyms are crucial for its identification in chemical databases and scientific literature.

  • IUPAC Name : 1-(4-chlorophenyl)-3-(4-methylphenyl)urea[1]

  • Synonyms :

    • This compound[1]

    • N-(4-Chlorophenyl)-N'-(p-tolyl)urea

    • KPSSOXIQJMVHAH-UHFFFAOYSA-N (InChIKey)[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C14H13ClN2O[1]
Molecular Weight 260.72 g/mol Calculated
Monoisotopic Mass 260.07166 Da[1]
XlogP (predicted) 3.5 - 3.7[1][2]
SMILES CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl[1]
InChI InChI=1S/C14H13ClN2O/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,17,18)[1]

Biological Activity and Applications

Aryl urea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3] While specific quantitative biological data for this compound is not extensively detailed in the provided results, the broader class of N-aryl-N'-benzylurea and related scaffolds are known for their potential as kinase inhibitors and anticancer agents.[4]

Derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have demonstrated notable antiproliferative effects against breast cancer cell lines.[5] Mechanistic studies on these related compounds suggest they may act by inhibiting key signaling pathways involved in cancer progression.[5]

Experimental Protocols

The synthesis of unsymmetrical ureas like this compound is typically achieved through the reaction of an isocyanate with an amine. Below is a generalized experimental protocol based on common synthetic methods for aryl ureas.

General Synthesis of this compound

Objective: To synthesize this compound from p-toluidine and 4-chlorophenyl isocyanate.

Materials:

  • p-Toluidine (4-methylaniline)

  • 4-Chlorophenyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve 1.0 equivalent of p-toluidine in an appropriate volume of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirring solution, add a solution of 1.0 equivalent of 4-chlorophenyl isocyanate in anhydrous THF dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for a period of 2 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the resulting precipitate (the urea product) is typically collected by filtration.

  • The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • The final product should be dried under vacuum and its identity and purity confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

Visualizations

Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow and a potential signaling pathway inhibited by related aryl urea compounds.

Synthesis_Workflow start Start dissolve_amine Dissolve p-toluidine in anhydrous THF start->dissolve_amine add_isocyanate Add 4-chlorophenyl isocyanate solution dropwise dissolve_amine->add_isocyanate stir_reaction Stir at room temperature (2-12 hours) add_isocyanate->stir_reaction filter_product Filter the precipitate stir_reaction->filter_product wash_solid Wash solid with cold solvent filter_product->wash_solid purify Purify by recrystallization wash_solid->purify dry_product Dry under vacuum purify->dry_product end End dry_product->end

Caption: Generalized workflow for the synthesis of this compound.

Signaling_Pathway cluster_inhibition Potential Inhibition by Aryl Urea Derivatives cluster_pi3k PI3K/Akt/mTOR Pathway ArylUrea Aryl Urea Derivatives Akt Akt ArylUrea->Akt Inhibits Phosphorylation S6K S6K ArylUrea->S6K Inhibits Phosphorylation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR mTOR->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation

Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway by related aryl ureas.

References

Spectroscopic Profile of 1-(4-Chlorophenyl)-3-(p-tolyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Chlorophenyl)-3-(p-tolyl)urea, tailored for researchers, scientists, and professionals in the field of drug development. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for the acquisition of such data.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. The data has been compiled from predictive models and experimental data from analogous compounds due to the absence of a complete experimental dataset in publicly available literature.

Table 1: Mass Spectrometry Data

The predicted mass spectrometry data for this compound (Molecular Formula: C₁₄H₁₃ClN₂O) is presented below. The monoisotopic mass of the compound is 260.07166 Da.[1]

Adduct IonPredicted m/z
[M+H]⁺261.07894
[M+Na]⁺283.06088
[M-H]⁻259.06438
[M+NH₄]⁺278.10548
[M+K]⁺299.03482
[M]⁺260.07111

Data sourced from PubChem.[1]

Table 2: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound are listed below. Predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the respective functional groups.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (p-tolyl)~ 2.3Singlet
Aromatic H (p-tolyl)~ 7.1 - 7.4Multiplet
Aromatic H (4-Chlorophenyl)~ 7.2 - 7.5Multiplet
-NH- (urea linkage)~ 8.5 - 9.5Broad Singlet
Table 3: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are provided below, based on analogous compounds and standard correlation tables.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃ (p-tolyl)~ 21
Aromatic C-H (p-tolyl)~ 118 - 130
Aromatic C-H (4-Chlorophenyl)~ 120 - 130
Aromatic C-Cl~ 128 - 132
Aromatic C-N (p-tolyl)~ 135 - 140
Aromatic C-N (4-Chlorophenyl)~ 138 - 142
C=O (urea)~ 153 - 155
Table 4: Predicted IR Absorption Data

The predicted key infrared absorption bands for this compound are outlined below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (urea)3300 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C=O Stretch (urea)1630 - 1680Strong
N-H Bend (urea)1550 - 1640Medium
C=C Stretch (aromatic)1450 - 1600Medium
C-N Stretch1200 - 1350Medium
C-Cl Stretch1000 - 1100Strong

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound. These are generalized procedures adapted from common practices in synthetic and analytical chemistry.

Synthesis of this compound
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve p-toluidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution of p-toluidine, add 4-chlorophenyl isocyanate (1 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic Analysis
  • Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, is used.

  • Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample can be placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

  • Instrumentation: A high-resolution mass spectrometer, such as a Waters XEVO G2-XS QToF or equivalent, equipped with an electrospray ionization (ESI) source is employed.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes. The mass-to-charge ratio (m/z) of the detected ions is recorded.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

General workflow for synthesis and spectroscopic analysis.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-(4-Chlorophenyl)-3-(p-tolyl)urea and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological targets and mechanisms of action of the diaryl urea compound, 1-(4-chlorophenyl)-3-(p-tolyl)urea, and its structurally related derivatives. Emerging research has identified this class of compounds as potent inhibitors of critical oncogenic signaling pathways, specifically the PI3K/Akt/mTOR and Hedgehog pathways, highlighting their therapeutic potential in oncology, particularly in the context of breast cancer. This document outlines the quantitative biological activities of these compounds, details the experimental protocols for their evaluation, and provides visual representations of the targeted signaling cascades and experimental workflows to facilitate further research and development.

Introduction

The diaryl urea scaffold is a privileged structure in medicinal chemistry, with several approved drugs sharing this core moiety. The compound this compound and its derivatives have garnered significant interest due to their potent anti-proliferative activities against various cancer cell lines. Mechanistic studies have revealed that these compounds exert their effects through the dual inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways, two pathways frequently dysregulated in cancer and implicated in tumor growth, proliferation, survival, and drug resistance.[1][2] This guide serves as a comprehensive resource for researchers investigating this promising class of small molecule inhibitors.

Identified Biological Targets and Signaling Pathways

The primary biological targets of this compound derivatives are key components of the PI3K/Akt/mTOR and Hedgehog signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a common event in many human cancers. Diaryl urea compounds have been shown to inhibit this pathway by reducing the phosphorylation of key downstream effectors, namely Akt and the ribosomal protein S6 kinase (S6K).[1][2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Growth & Proliferation S6K->Proliferation Compound This compound Derivatives Compound->Akt | (inhibition of phosphorylation) Compound->S6K | (inhibition of phosphorylation)

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation in adults is linked to the development and progression of various cancers.[1][2] The transcription factor Gli1 is a key downstream effector of the Hh pathway. The this compound derivatives have been demonstrated to suppress Hh signaling by decreasing the expression of Gli1.[1][2]

Hedgehog_Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO | Gli Gli Proteins SMO->Gli activates SUFU SUFU SUFU->Gli | Gli1_exp Gli1 Gene Expression Gli->Gli1_exp Compound This compound Derivatives Compound->Gli1_exp | (decreases expression)

Figure 2: Inhibition of the Hedgehog signaling pathway.

Quantitative Biological Data

While specific quantitative data for the parent compound this compound is not extensively available in the public domain, a key study by Li et al. (2017) provides cytotoxicity data for a series of its derivatives against various breast cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity of this compound Derivatives in Breast Cancer Cell Lines

Compound IDR1 GroupR2 GroupMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)T47D IC50 (µM)
9a H4-F8.21 ± 1.034.13 ± 0.885.32 ± 0.91
9b H4-Cl7.54 ± 0.953.98 ± 0.764.88 ± 0.82
9c H4-Br6.99 ± 0.873.51 ± 0.694.53 ± 0.75
9d H4-CH39.03 ± 1.125.01 ± 0.936.11 ± 1.01
9e H4-OCH3> 20> 20> 20
9i 3-F4-F5.67 ± 0.782.89 ± 0.543.76 ± 0.68

Data extracted and summarized from Li et al., European Journal of Medicinal Chemistry, 2017. The parent compound this compound corresponds to a structure where R1 is H and the p-tolyl group is present.

Detailed Experimental Protocols

The following protocols are based on standard methodologies employed in the evaluation of the biological activity of this compound and its derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound & Vehicle Control incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Figure 3: Workflow for the MTT cell viability assay.
Western Blot Analysis for Protein Phosphorylation

This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-S6K, S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the total protein and loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of target genes, such as Gli1.

Protocol:

  • RNA Extraction: Treat cells with the test compound, then extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green Master Mix, and specific primers for Gli1 and a housekeeping gene (e.g., GAPDH or ACTB).

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

The diaryl urea derivative, this compound, and its analogs represent a promising class of anti-cancer agents with a dual mechanism of action targeting the PI3K/Akt/mTOR and Hedgehog signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of these compounds. Future studies should focus on elucidating the precise molecular interactions with their targets, optimizing the structure-activity relationship for improved potency and selectivity, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical series could lead to the development of novel and effective therapies for breast cancer and other malignancies driven by the aberrant activation of these critical signaling cascades.

References

An In-depth Technical Guide to the Thermochemical Properties of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-(p-tolyl)urea is a diarylurea derivative. Diarylureas are a class of compounds with significant interest in medicinal chemistry and materials science. A thorough understanding of their thermochemical properties is crucial for drug development, formulation, and ensuring the stability and safety of active pharmaceutical ingredients (APIs). These properties, including enthalpy of formation, combustion, fusion, and thermal stability, provide fundamental insights into the molecule's energetic landscape.

Molecular and Predicted Properties

Basic molecular information for this compound is available from databases such as PubChem.

PropertyValueSource
Molecular FormulaC14H13ClN2O[1]
Monoisotopic Mass260.07166 Da[1]
Predicted XlogP3.5[1]

Note: The XlogP value is a predicted measure of hydrophobicity and is not an experimentally determined thermochemical property.

Experimental Protocols for Thermochemical Characterization

The following sections detail the primary experimental techniques employed to measure the thermochemical properties of solid organic compounds like this compound.

Combustion Calorimetry

Combustion calorimetry is the cornerstone for determining the standard enthalpy of formation of an organic compound. The experiment measures the heat released during the complete combustion of the substance in a high-pressure oxygen atmosphere.

Methodology:

  • Sample Preparation: A precise mass (typically 0.3 to 1.0 g) of the crystalline sample is pressed into a pellet.[2]

  • Calorimeter Setup: The pellet is placed in a platinum crucible within a high-pressure vessel, commonly known as a "bomb." A small, known amount of water is added to the bomb to ensure the final products are in their standard states.[2]

  • Pressurization and Combustion: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.[2] The sample is then ignited using a platinum fuse wire.

  • Temperature Measurement: The bomb is submerged in a known volume of water in a calorimeter. The temperature change of the water is meticulously recorded to determine the heat released during combustion.

  • Data Analysis: The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid.[2] The standard enthalpy of combustion is then calculated from the corrected temperature rise and the mass of the sample. The standard enthalpy of formation can then be derived using Hess's law.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining the enthalpy of fusion (melting), crystallization, and solid-state transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC furnace.

  • Temperature Program: The furnace is heated at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is plotted against temperature.

  • Data Analysis: The melting point is identified as the onset or peak of the endothermic melting peak. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus). The technique can also be used to study the effects of different solvents or denaturants on the thermal stability of a compound.[3][4]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and decomposition patterns.

Methodology:

  • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.

  • Atmosphere and Heating: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously recorded as the temperature increases.

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. For urea and its derivatives, TGA can reveal multi-stage decomposition processes, including vaporization and the breakdown of intermediates like biuret and cyanuric acid.[5][6] The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.[6][7]

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermochemical characterization of a solid organic compound like this compound.

Thermochemical_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermochemical Analysis cluster_data Data Interpretation cluster_application Application Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Sample TGA Thermogravimetric Analysis (TGA) Characterization->TGA Combustion Combustion Calorimetry Characterization->Combustion Enthalpy_Fusion Enthalpy of Fusion (ΔHfus) DSC->Enthalpy_Fusion Thermal_Stability Thermal Stability (T_decomp) TGA->Thermal_Stability Enthalpy_Formation Enthalpy of Formation (ΔHf°) Combustion->Enthalpy_Formation Application Drug Development, Formulation, Safety Assessment Enthalpy_Fusion->Application Thermal_Stability->Application Enthalpy_Formation->Application

Caption: Experimental workflow for thermochemical characterization.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-chlorophenyl)-3-(p-tolyl)urea, a disubstituted urea derivative. The synthesis is achieved through the reaction of p-toluidine with 4-chlorophenyl isocyanate. This method is straightforward and serves as a reliable procedure for obtaining the target compound for use in pharmaceutical research and drug development.

Introduction

Disubstituted ureas are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The structural motif of this compound incorporates features that are often found in pharmacologically active molecules. This document outlines a laboratory-scale synthesis protocol, providing researchers with a clear and reproducible method for its preparation.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of the amino group of p-toluidine to the isocyanate group of 4-chlorophenyl isocyanate.

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Methods

3.1. Reagents and Solvents

  • p-Toluidine (C₇H₉N)

  • 4-Chlorophenyl isocyanate (C₇H₄ClNO)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is adapted from a similar synthesis of a related compound.[1]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq) in dichloromethane (30 mL).

  • Addition of Isocyanate: In a separate dropping funnel, dissolve 4-chlorophenyl isocyanate (1.0 eq) in dichloromethane (20 mL). Add the isocyanate solution dropwise to the stirred solution of p-toluidine at room temperature over a period of 15 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The formation of a white precipitate should be observed.

  • Work-up and Isolation: Filter the resulting solid using a Büchner funnel and wash the filter cake with a small amount of cold dichloromethane.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain the pure this compound.

  • Drying: Dry the purified product under vacuum.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
p-Toluidine1.0 eq
4-Chlorophenyl isocyanate1.0 eq
Product
Molecular FormulaC₁₄H₁₃ClN₂O
Molecular Weight260.72 g/mol
Physical AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
YieldTo be determined experimentally

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product p_toluidine Dissolve p-Toluidine in Dichloromethane addition Dropwise Addition p_toluidine->addition isocyanate Dissolve 4-Chlorophenyl Isocyanate in Dichloromethane isocyanate->addition stirring Stir at Room Temperature (2 hours) addition->stirring filtration Filtration stirring->filtration recrystallization Recrystallization (Ethyl Acetate/Hexane) filtration->recrystallization drying Drying under Vacuum recrystallization->drying product This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Chlorophenyl isocyanate is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This compound can be used for further studies in drug discovery and development. The straightforward nature of the reaction makes it suitable for a standard organic chemistry laboratory setting.

References

Application Notes and Protocols: Utilizing 1-(4-Chlorophenyl)-3-(p-tolyl)urea Derivatives as Dual Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1-(4-Chlorophenyl)-3-(p-tolyl)urea derivatives as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways. The information is based on published research and provides detailed protocols for evaluating the efficacy of these compounds in cancer cell lines.

Introduction

A series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been identified as potent inhibitors of two critical signaling pathways implicated in cancer progression and drug resistance: the PI3K/Akt/mTOR pathway and the Hedgehog (Hh) pathway.[1] By simultaneously targeting these pathways, these compounds present a promising strategy for overcoming resistance mechanisms and improving therapeutic outcomes in cancers such as breast cancer.

The representative compound, 9i , from the study by Li et al. (2017), has demonstrated significant biological activity, including the inhibition of key downstream effectors of both pathways, induction of apoptosis, and suppression of cancer cell migration.[1] These notes will focus on the application of this class of compounds as kinase inhibitors.

Mechanism of Action

The 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives exert their anticancer effects by concurrently inhibiting the PI3K/Akt/mTOR and Hedgehog signaling cascades.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. The compounds inhibit the phosphorylation of key downstream targets, such as Akt and the ribosomal protein S6 kinase (S6K), thereby disrupting the signaling cascade that promotes cell survival and proliferation.[1]

  • Hedgehog Pathway Inhibition: The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is linked to various cancers. These urea derivatives have been shown to decrease the expression of the Gli1 transcription factor, a key effector of the Hedgehog pathway, particularly in the presence of the Smoothened agonist (SAG).[1]

Data Presentation

The following tables summarize the in vitro anti-proliferative activities of representative 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anti-proliferative Activity of Selected Urea Derivatives

CompoundMCF-7 IC50 (μM)MDA-MB-231 IC50 (μM)PC-3 IC50 (μM)
Compound 31 7.61 ± 0.993.61 ± 0.9710.99 ± 0.98

Data extracted from a review citing the primary research by Li et al.[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and a general experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition of Phosphorylation Hedgehog_Pathway cluster_membrane_hh Plasma Membrane cluster_cytoplasm_hh Cytoplasm cluster_nucleus_hh Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition Gli1_exp Gli1 Gene Expression GLI->Gli1_exp Activation Inhibitor_Hh This compound Derivative Inhibitor_Hh->GLI Decreases Expression Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with This compound Derivative Start->Treatment MTT Cell Proliferation Assay (MTT) Treatment->MTT WesternBlot Western Blot (p-Akt, p-S6K, Gli1) Treatment->WesternBlot Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Migration Migration Assay (Transwell) Treatment->Migration Data Data Analysis (IC50, Protein Levels, Apoptotic Rate, Migration Rate) MTT->Data WesternBlot->Data Apoptosis->Data Migration->Data End End: Evaluate Efficacy Data->End

References

Application of Diaryl Urea Compounds in Cancer Cell Line Studies: A Focus on 1-(4-Chlorophenyl)-3-(p-tolyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of 1-(4-Chlorophenyl)-3-(p-tolyl)urea and its closely related diaryl urea derivatives in cancer cell line research. The information presented is synthesized from recent studies and is intended to guide researchers in exploring the anticancer potential of this class of compounds.

Introduction

Diaryl urea compounds have emerged as a promising class of small molecules in cancer therapy. Their structural motif is a key pharmacophore in several approved kinase inhibitors. Derivatives of this compound have demonstrated significant anti-proliferative activity in various cancer cell lines, primarily through the inhibition of key signaling pathways crucial for cancer cell growth, survival, and migration. This document will focus on the application of these compounds in breast and lung cancer cell line studies, detailing their mechanism of action and providing protocols for their evaluation.

Mechanism of Action

Derivatives of this compound have been shown to exert their anticancer effects by targeting multiple signaling pathways. The primary mechanisms of action include:

  • Inhibition of PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and resistance to therapy. Diaryl urea derivatives can inhibit the phosphorylation of key proteins in this pathway, such as Akt and S6K, leading to the suppression of downstream signaling.[1][2]

  • Inhibition of Hedgehog (Hh) Signaling Pathway: The Hedgehog pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. These compounds can decrease the expression of key transcription factors in this pathway, such as Gli1.[1][2]

  • Induction of Apoptosis: By inhibiting pro-survival signaling, these compounds can induce programmed cell death (apoptosis) in cancer cells. This is often characterized by the activation of caspases and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.

  • Cell Cycle Arrest: Certain diaryl urea derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, a related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), was found to induce G0/G1 cell cycle arrest in lung cancer cells.[3][4]

  • Activation of AMPK Pathway: The activation of AMP-activated protein kinase (AMPK), a key energy sensor, can lead to the inhibition of cancer cell growth. COH-SR4 has been shown to activate the AMPK pathway in lung cancer cells.[3][4]

Data Presentation: Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of a representative 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative, compound 9i , against various breast cancer cell lines.

Cell LineCancer TypeIC50 (µM)
T47DBreast CancerNot Specified
MDA-MB-231Triple-Negative Breast CancerNot Specified
MCF-7Breast Cancer7.61 ± 0.99
PC-3Prostate Cancer10.99 ± 0.98

Data extracted from a study on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, where compound 31 is structurally similar to the topic compound.[1]

The table below shows the inhibitory concentration (IC50) of a structurally related compound, COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea), in different lung cancer cell lines.[3]

Cell LineCancer TypeIC50 (µM)
H1417Lung Cancer1.2 ± 0.2
H1618Lung Cancer1.5 ± 0.2
H358Lung Cancer2.1 ± 0.2
H520Lung Cancer2.4 ± 0.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the diaryl urea compound for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the targeted signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Gli1, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Hedgehog_Pathway_Inhibition Compound 1-(4-Chlorophenyl)-3- (p-tolyl)urea Derivative PI3K PI3K Compound->PI3K Inhibits SMO SMO Compound->SMO Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation SUFU SUFU SMO->SUFU Inhibits Gli1 Gli1 SUFU->Gli1 Inhibits Hh_Target_Genes Hedgehog Target Gene Expression Gli1->Hh_Target_Genes Hh_Target_Genes->Proliferation

Caption: Inhibition of PI3K/Akt/mTOR and Hedgehog pathways.

Experimental Workflow

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with This compound Derivative Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro evaluation.

Apoptosis Induction Pathway

Apoptosis_Induction Compound 1-(4-Chlorophenyl)-3- (p-tolyl)urea Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Cytochrome c release Bax->Mitochondria Promotes Cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

References

Application Note and Protocol for the Dissolution of 1-(4-Chlorophenyl)-3-(p-tolyl)urea in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of 1-(4-Chlorophenyl)-3-(p-tolyl)urea in Dimethyl Sulfoxide (DMSO). The information is intended to guide researchers in preparing solutions for various experimental applications in drug discovery and development.

Introduction

This compound is a substituted urea derivative of interest in medicinal chemistry and drug discovery.[1][2] Proper dissolution and handling of this compound are crucial for accurate and reproducible experimental results. DMSO is a widely used polar aprotic solvent capable of dissolving a broad range of organic compounds.[3] This protocol outlines the materials, equipment, and procedures for effectively dissolving this compound in DMSO.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is essential for safe handling and accurate solution preparation.

PropertyValue
Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
Appearance Solid (form may vary)
Predicted XlogP 3.5

Table 1: Chemical properties of this compound.[1]

Solubility Data

Experimental Protocol

This protocol provides a step-by-step guide for dissolving this compound in DMSO to prepare a stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), research grade or higher

  • Glass vials with airtight caps (e.g., screw-cap vials with PTFE septa)

  • Calibrated analytical balance

  • Micropipettes

  • Vortex mixer

  • Water bath or heating block (optional)

Equipment:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Work in a well-ventilated area or a chemical fume hood.

  • Weighing the Compound:

    • Tare a clean, dry vial on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the vial. Record the exact weight.

  • Adding the Solvent:

    • Using a micropipette, add the calculated volume of DMSO to the vial to achieve the desired concentration. For initial trials, it is recommended to start with a concentration based on the solubility of similar compounds (e.g., 10-30 mg/mL).

  • Dissolution:

    • Securely cap the vial.

    • Vortex the mixture at room temperature for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

  • Heating (Optional):

    • If the compound does not fully dissolve at room temperature, gentle heating can be applied.

    • Place the vial in a water bath or on a heating block set to a low temperature (e.g., 30-40°C).

    • Periodically remove the vial and vortex until the solid is completely dissolved. Caution: Avoid excessive heating, as it may degrade the compound.

  • Storage:

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Store the stock solution in a tightly sealed vial at -20°C for long-term storage to minimize degradation. For short-term use, storage at 2-8°C may be adequate. Protect from light and moisture.

Diagrams

Experimental Workflow:

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_conditional Conditional Step cluster_storage Final Steps A Weigh Compound B Add DMSO A->B  Calculate volume C Vortex at RT B->C D Visual Inspection C->D E Gentle Heating (if needed) D->E  Incomplete dissolution F Cool to RT D->F  Complete dissolution E->C  Retry dissolution G Store Solution F->G

A workflow diagram for dissolving this compound in DMSO.

Logical Relationship of Solubility Factors:

Solubility_Factors cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Forces cluster_result Outcome Compound 1-(4-Chlorophenyl)-3- (p-tolyl)urea Structure Molecular Structure Compound->Structure Polarity Polarity (XlogP ~3.5) Structure->Polarity Interaction Solute-Solvent Interactions Structure->Interaction Polarity->Interaction Solvent DMSO SolventPolarity Polar Aprotic Solvent->SolventPolarity SolventPolarity->Interaction Solubility Solubility Interaction->Solubility

Factors influencing the solubility of the compound in DMSO.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of this compound. The protocol includes detailed chromatographic conditions, sample and standard preparation procedures, and comprehensive validation data presented in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a diarylurea compound with potential applications in pharmaceutical and agrochemical research. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its efficacy and safety. This document provides a detailed HPLC method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities and degradation products.

Potential Process-Related Impurities:

  • p-Toluidine

  • 4-Chloroaniline

  • 1-Chloro-4-isocyanatobenzene

Potential Degradation Pathway:

Under hydrolytic stress (acidic or basic conditions), the urea linkage is susceptible to cleavage, which would regenerate the starting amines, p-toluidine and 4-chloroaniline.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Acetonitrile and Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[4][5][6] The sample was subjected to acidic, basic, oxidative, and thermal stress conditions. The chromatograms showed that the main peak of this compound was well-resolved from the degradation products, confirming the method's specificity.

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity

Concentration (µg/mL)Peak Area
50450123
75675432
100900876
1251125643
1501350987
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (% Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.38
100%100100.2100.20
120%120119.799.75
Average % Recovery 99.78

Table 3: Precision (Repeatability)

InjectionPeak Area
1900876
2901234
3899987
4900543
5901567
6900321
Mean 900755
Standard Deviation 593.4
% RSD 0.066

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters and their acceptance criteria are listed below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0% (for 6 replicate injections of the standard)

Conclusion

The developed RP-HPLC method for the purity analysis of this compound is simple, specific, accurate, and precise. The validation results confirm that the method is suitable for its intended use in the quality control of bulk drug and stability samples.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_std Prepare Standard Solution hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system equilibration Column Equilibration hplc_system->equilibration injection Inject Standard and Samples equilibration->injection acquisition Data Acquisition injection->acquisition integration Peak Integration acquisition->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

References

Application Notes and Protocols for In Vivo Evaluation of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-(p-tolyl)urea is a diarylurea compound. The diarylurea scaffold is a key feature in numerous approved anti-cancer drugs that function as kinase inhibitors.[1][2] These drugs often target signaling pathways crucial for tumor growth, proliferation, and angiogenesis, such as the Raf/MEK/ERK and VEGF receptor pathways.[1][3] Based on its structural similarity to known kinase inhibitors like Sorafenib, it is hypothesized that this compound may exhibit anti-neoplastic properties by inhibiting key kinases involved in cancer progression.

These application notes provide a comprehensive framework for the in vivo evaluation of this compound, focusing on establishing its maximum tolerated dose, assessing its anti-tumor efficacy in a xenograft model, and characterizing its pharmacokinetic profile.

Application Notes

Rationale for In Vivo Testing

In vitro assays provide preliminary data on a compound's biological activity, but in vivo studies are essential to understand its efficacy, toxicity, metabolism, and overall therapeutic potential in a complex biological system.[4][5] The protocols outlined below are designed to systematically evaluate this compound as a potential anti-cancer agent.

Animal Model Selection

Immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, are recommended for these studies.[4][6] These models are incapable of mounting an adaptive immune response, allowing for the successful engraftment and growth of human tumor xenografts.[4] The choice of the specific mouse strain may depend on the tumor cell line being used.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Key considerations include minimizing animal distress, using appropriate anesthesia and analgesia, and defining humane endpoints for euthanasia.

Compound Formulation

The formulation of this compound for in vivo administration is critical for its bioavailability. A common vehicle for diarylurea compounds is a mixture of Cremophor EL, ethanol, and saline. However, solubility and stability studies should be performed to determine the optimal formulation. The final formulation should be sterile and non-toxic at the administered volume.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Allocation: Use healthy, age-matched immunodeficient mice (n=3-5 per group).

  • Dose Escalation:

    • Administer escalating doses of the compound to different cohorts of mice. A common starting dose could be 10 mg/kg, with subsequent doses increasing by a factor of 2 (e.g., 20 mg/kg, 40 mg/kg, 80 mg/kg).

    • The route of administration should be consistent with the intended clinical use (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound daily for 14-21 days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

Protocol 2: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model.

Methodology:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) under standard conditions.[3]

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Inject a suspension of cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) subcutaneously into the flank of each immunodeficient mouse.[4]

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment:

    • Group 1 (Vehicle Control): Administer the vehicle solution daily.

    • Group 2 (Test Compound): Administer this compound at its MTD (or a fraction thereof) daily.

    • Group 3 (Positive Control): Administer a standard-of-care chemotherapy agent for the chosen cancer type (e.g., paclitaxel, sorafenib).

  • Efficacy Endpoints:

    • Continue treatment for a predefined period (e.g., 21-28 days).

    • Monitor tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • At the end of the study, euthanize the mice, excise the tumors, and record their final weights.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

  • Animal Allocation: Use healthy, age-matched mice (a separate cohort from the efficacy study).

  • Compound Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage) and intravenously to separate groups to determine bioavailability.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Bioavailability (F%)

Data Presentation

Quantitative data from the described studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Maximum Tolerated Dose (MTD) Study Summary

Dose (mg/kg) Mean Body Weight Change (%) Key Clinical Observations Histopathology Findings MTD Assessment
Vehicle
10
20
40

| 80 | | | | |

Table 2: Xenograft Efficacy Study Results

Treatment Group Mean Initial Tumor Volume (mm³) Mean Final Tumor Volume (mm³) Mean Final Tumor Weight (g) Tumor Growth Inhibition (TGI %) Mean Body Weight Change (%)
Vehicle Control N/A
This compound (Dose)

| Positive Control (Drug, Dose) | | | | | |

Table 3: Key Pharmacokinetic Parameters

Parameter Oral Administration Intravenous Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng·h/mL)
t½ (h)

| Bioavailability (F%) | | N/A |

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, targeting the Raf/MEK/ERK signaling pathway, which is a common target for diarylurea-based kinase inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Compound 1-(4-Chlorophenyl)-3- (p-tolyl)urea Compound->RAF

Caption: Hypothesized inhibition of the Raf/MEK/ERK pathway.

Experimental Workflow

This diagram outlines the workflow for the in vivo xenograft efficacy study.

G start Human Cancer Cell Culture implant Subcutaneous Implantation in Immunodeficient Mice start->implant growth Tumor Growth to ~100-150 mm³ implant->growth randomize Randomize into Treatment Groups growth->randomize treat Daily Treatment (Vehicle, Compound, Positive Control) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat 21-28 days end Endpoint Analysis: Tumor Weight, TGI monitor->end

Caption: Workflow for the in vivo xenograft efficacy study.

References

Cell-based assay protocol for 1-(4-Chlorophenyl)-3-(p-tolyl)urea activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-(p-tolyl)urea is a member of the diarylurea class of compounds, which has garnered significant interest in oncological research. Diarylureas are known to exhibit potent antitumor activities, frequently by acting as inhibitors of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1] Prominent members of this class, such as sorafenib, have been shown to target multiple kinases, including RAF kinases (BRAF, CRAF) within the RAS/RAF/MEK/ERK signaling pathway and Vascular Endothelial Growth Factor Receptors (VEGFRs). The RAS/RAF/MEK/ERK pathway is a critical regulator of cell proliferation and is frequently hyperactivated in various cancers due to mutations in genes like BRAF (e.g., V600E).[2] Similarly, the VEGFR signaling cascade is a key driver of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3]

This document provides a detailed cell-based assay protocol to evaluate the biological activity of this compound. The primary assays described herein are designed to assess the compound's effect on cancer cell viability and its inhibitory potential on the RAS/RAF/MEK/ERK and VEGFR signaling pathways.

Data Presentation

The following table summarizes the inhibitory activities of selected diarylurea compounds and other relevant kinase inhibitors against various cancer cell lines. This data provides a comparative baseline for evaluating the potency of this compound.

CompoundTarget(s)Cell LineAssay TypeIC50 (µM)
SorafenibRAF, VEGFRHepG2Cell Viability~2-5
SorafenibHuh7Cell Viability~5-10
VemurafenibBRAF V600EA375Cell Viability~0.03
PLX4720BRAF V600EA375Cell Viability~0.013
Compound 5a (diarylurea derivative)EGFRHT-29Cell Viability0.089
Compound 7u (diarylurea derivative)Not specifiedA549Cell Viability2.39
CediranibVEGFRHUVECCell Viability<1 nM (enzyme)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

a. Recommended Cell Lines:

  • For RAF Pathway Activity:

    • A375 (human melanoma, BRAF V600E mutant)

    • SK-MEL-28 (human melanoma, BRAF V600E mutant)

    • HT-29 (human colorectal adenocarcinoma, BRAF V600E mutant)

  • For VEGFR Pathway Activity:

    • HUVEC (human umbilical vein endothelial cells)

    • HepG2 (human hepatocellular carcinoma)

    • HCT-116 (human colorectal carcinoma)

b. Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

c. Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Pathway Inhibition

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the RAS/RAF/MEK/ERK and VEGFR signaling pathways.

a. Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

b. Recommended Primary Antibodies:

PathwayTarget Protein
RAS/RAF/MEK/ERKPhospho-MEK1/2 (Ser217/221)
Total MEK1/2
Phospho-ERK1/2 (Thr202/Tyr204)
Total ERK1/2
β-Actin (Loading Control)
VEGFRPhospho-VEGFR2 (Tyr1175)
Total VEGFR2
Phospho-Akt (Ser473)
Total Akt
β-Actin (Loading Control)

c. Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 1, 6, 24 hours).

    • Wash the cells with ice-cold PBS and add lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative level of protein phosphorylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_viability Cell Viability Assay (MTT) cluster_western Western Blot Analysis stock_solution Prepare 10 mM Stock Solution of Compound in DMSO treat_viability Treat with Compound (48-72h) stock_solution->treat_viability treat_western Treat with Compound (1-24h) stock_solution->treat_western cell_culture Culture Selected Cancer Cell Lines seed_96well Seed Cells in 96-well Plates cell_culture->seed_96well seed_6well Seed Cells in 6-well Plates cell_culture->seed_6well seed_96well->treat_viability mtt_reagent Add MTT Reagent (4h incubation) treat_viability->mtt_reagent solubilize Solubilize Formazan mtt_reagent->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_6well->treat_western cell_lysis Cell Lysis & Protein Quantification treat_western->cell_lysis sds_page SDS-PAGE & Transfer cell_lysis->sds_page immunoblot Immunoblotting with Specific Antibodies sds_page->immunoblot analyze_western Analyze Protein Phosphorylation immunoblot->analyze_western

Caption: Experimental workflow for assessing the activity of this compound.

ras_raf_mek_erk_pathway cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: The RAS/RAF/MEK/ERK signaling pathway, a key target for diarylurea compounds.

References

Application Note & Protocol: Quantitative Analysis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

ANP-CPU-001

For Research Use Only.

Abstract

This document provides a detailed protocol for the quantitative analysis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies outlined are based on established analytical techniques for phenylurea compounds and are intended to serve as a robust starting point for researchers, scientists, and professionals in drug development. This application note includes instrument parameters, sample preparation guidelines, and data presentation formats. Additionally, a proposed experimental workflow and a relevant biological signaling pathway are visualized.

Introduction

This compound is a diaryl urea compound. Accurate and precise quantification of such molecules is critical in various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines a reverse-phase HPLC (RP-HPLC) method, which is a widely used technique for the separation and quantification of small organic molecules due to its high resolution and sensitivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for method development, particularly for mass spectrometry-based detection.

PropertyValueReference
Molecular FormulaC₁₄H₁₃ClN₂O[1]
Monoisotopic Mass260.07166 Da[1]
Predicted XlogP3.5[1]
Predicted Collision Cross Section (CCS) Ų
[M+H]⁺157.8[1]
[M+Na]⁺165.6[1]
[M-H]⁻164.7[1]

Analytical Method: RP-HPLC-UV

The following protocol is a recommended starting point for the quantification of this compound. Method optimization and validation are required for specific matrices and applications. This method is adapted from established procedures for similar phenylurea compounds.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: Ascentis® Express RP-Amide, 15 cm x 3.0 mm I.D., 2.7 µm particles (or equivalent C18 column).

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Sample Solvent: 60:40 (v/v) Water:Acetonitrile

  • Analytical Standard: this compound, >98% purity.

Chromatographic Conditions

The parameters for the HPLC analysis are detailed in Table 2.

ParameterCondition
Column Temperature 35 °C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
UV Detection 240 nm
Gradient Elution See Table 3
Gradient Elution Program

A gradient elution is recommended to ensure adequate separation from potential impurities and matrix components.

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0.09010
30.07525
45.04060
50.04060
50.19010
60.09010

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with the sample solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation (General Guideline)

The following is a general procedure for sample extraction from a biological matrix (e.g., plasma). This protocol will require optimization based on the specific sample type.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the sample solvent.

  • Analysis: Inject the reconstituted sample into the HPLC system.

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Calibration Standards Inject Inject into HPLC-UV System Standard->Inject Sample Prepare Biological/Test Samples Spike Spike with Internal Standard Sample->Spike Extract Perform Protein Precipitation/Extraction Spike->Extract Reconstitute Evaporate and Reconstitute Extract->Reconstitute Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 240 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: General experimental workflow for quantification.

Associated Signaling Pathway

Structurally related diaryl ureas have been investigated as inhibitors of cancer-related signaling pathways. One such study on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives demonstrated inhibition of the PI3K/Akt/mTOR and Hedgehog pathways in breast cancer cells[2]. The diagram below illustrates a simplified representation of these interconnected pathways.

G cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates SMO Smoothened (SMO) SUFU SUFU SMO->SUFU Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates Gene Gene Transcription (Proliferation, Survival) S6K->Gene Gli Gli SUFU->Gli Gli_act Gli (active) Gli->Gli_act Dissociates and Translocates Gli_act->Gene

Caption: PI3K/Akt/mTOR and Hedgehog signaling pathways.

Conclusion

The protocol described in this application note provides a solid foundation for the quantitative analysis of this compound. As with any analytical method, validation for its intended purpose is essential to ensure accurate and reliable results. This includes, but is not limited to, assessing linearity, accuracy, precision, selectivity, and stability.

References

Application Notes & Protocols: Long-Term Storage and Stability of 1-(4-Chlorophenyl)-3-(p-tolyl)urea Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-(p-tolyl)urea is a compound of interest in various research and development fields. Understanding its stability and degradation profile in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage conditions and shelf-life for formulations. These application notes provide a comprehensive overview of the long-term storage and stability of this compound solutions, including detailed experimental protocols for stability assessment.

Recommended Long-Term Storage Conditions

For routine laboratory use, stock solutions of this compound prepared in organic solvents such as acetonitrile or DMSO should be stored at low temperatures to minimize degradation.

Table 1: Recommended Long-Term Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Temperature 2-8°C[1]Refrigerated conditions significantly slow down potential hydrolytic and oxidative degradation pathways.
Solvent Acetonitrile, DMSO, EthanolChoose a solvent in which the compound is highly soluble and stable. Acetonitrile is a common choice for analytical standards[1].
Container Amber glass vials with PTFE-lined capsProtects from light to prevent photodegradation and provides an inert storage environment.
Atmosphere Inert gas (e.g., Argon, Nitrogen) overlayRecommended for very long-term storage to minimize oxidative degradation.

Stability Profile Under Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[2] The following data, presented for illustrative purposes, summarizes the expected stability of this compound under various stress conditions.

Table 2: Illustrative Forced Degradation Data for this compound (100 µg/mL in Acetonitrile:Water (1:1))

Stress ConditionDurationTemperature% Recovery of Parent CompoundMajor Degradation Products
Acidic (0.1 M HCl)24 hours60°C85.2%Hydrolysis of urea linkage
Basic (0.1 M NaOH)24 hours60°C78.5%Hydrolysis of urea linkage
Oxidative (3% H₂O₂)24 hours25°C92.1%N-dealkylation, ring hydroxylation
Thermal 7 days80°C95.8%Minimal degradation
Photolytic (ICH Q1B)1.2 million lux hours25°C90.5%Ring hydroxylation, dechlorination

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for stability studies.

Materials:

  • This compound powder

  • Acetonitrile (HPLC grade)

  • Dimethyl sulfoxide (DMSO, HPLC grade)

  • Deionized water

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Sonicator

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of acetonitrile.

    • Sonicate for 5-10 minutes or until the compound is completely dissolved.

    • Allow the solution to return to room temperature.

    • Make up the volume to 10 mL with acetonitrile and mix thoroughly.

    • Transfer to an amber glass vial and store at 2-8°C.

  • Working Solution (100 µg/mL):

    • Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

    • Make up the volume to 10 mL with the desired solvent mixture (e.g., Acetonitrile:Water 1:1) for the stability study.

    • Mix thoroughly. This solution is now ready for use in the forced degradation experiments.

Protocol for Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis:

    • To 1 mL of the 100 µg/mL working solution, add 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the 100 µg/mL working solution, add 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the 100 µg/mL working solution, add 1 mL of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.

    • Store the solution at room temperature (25°C) for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a tightly capped vial of the 100 µg/mL working solution in a calibrated oven at 80°C for 7 days.

    • After the specified time, remove the sample, allow it to cool, and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the 100 µg/mL working solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • After exposure, dilute the samples with the mobile phase for analysis.

Analytical Method: HPLC-UV for Stability Testing

Objective: To quantify the amount of this compound and its degradation products.

Table 3: Recommended HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 245 nm
Run Time 15 minutes

Visualizations

Putative Degradation Pathway

The degradation of phenylurea compounds often involves hydrolysis of the urea bridge and modifications to the aromatic rings.[3][4]

G main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation photolysis Photolysis main->photolysis prod1 4-Chloroaniline hydrolysis->prod1 cleavage prod2 p-Tolyl isocyanate hydrolysis->prod2 cleavage prod3 Hydroxylated derivatives oxidation->prod3 prod4 Dechlorinated derivatives photolysis->prod4

Caption: Putative degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of a comprehensive stability study.

G start Prepare Stock & Working Solutions stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample Collection & Neutralization/ Dilution stress->sample analyze HPLC-UV Analysis sample->analyze data Data Analysis (% Recovery, Degradant Profiling) analyze->data report Generate Stability Report & Define Storage Conditions data->report

Caption: Workflow for conducting a forced degradation stability study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Isocyanate may have hydrolyzed due to moisture. Amine may be of poor quality.1a. Use freshly opened or properly stored isocyanate. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.1b. Check the purity of the p-toluidine. Recrystallize or purify by column chromatography if necessary.
2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.2a. Ensure an equimolar or slight excess of one reagent as per the established protocol. Accurately weigh all reagents.
3. Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.3a. For the reaction between p-toluidine and 4-chlorophenyl isocyanate, a moderate temperature of around 50°C in a solvent like dichloromethane has been shown to be effective.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
4. Insufficient Reaction Time: The reaction may not have proceeded to completion.4a. Monitor the reaction by TLC until the starting materials are consumed. Typical reaction times can range from 2 to several hours.[1]
Product Contaminated with Impurities 1. Presence of Symmetrical Ureas: The isocyanate can react with water to form an unstable carbamic acid, which decomposes to 4-chloroaniline. This aniline can then react with another molecule of 4-chlorophenyl isocyanate to form the symmetrical urea, 1,3-bis(4-chlorophenyl)urea.1a. Use anhydrous solvents and consider running the reaction under an inert atmosphere to exclude moisture.
2. Unreacted Starting Materials: Incomplete reaction leads to the presence of p-toluidine and/or 4-chlorophenyl isocyanate in the final product.2a. Ensure the reaction goes to completion by monitoring with TLC.2b. Utilize appropriate purification methods such as recrystallization or column chromatography to separate the product from unreacted starting materials.
Difficulty in Product Isolation/Purification 1. Product Oiling Out: The product may not crystallize properly from the reaction mixture or during recrystallization.1a. Try different solvent systems for recrystallization. A mixture of polar and non-polar solvents can be effective.1b. If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
2. Poor Separation on Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.2a. Experiment with different solvent systems (eluents) for column chromatography to achieve better separation. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common method is the reaction of p-toluidine with 4-chlorophenyl isocyanate in an appropriate solvent like dichloromethane.[1] This reaction is typically straightforward and proceeds with good yield under mild conditions.

Q2: What are the critical parameters to control for maximizing the yield?

A2: The critical parameters include:

  • Reagent Purity: Use high-purity starting materials, especially the isocyanate, which is sensitive to moisture.

  • Anhydrous Conditions: Employ anhydrous solvents and consider an inert atmosphere to prevent the formation of symmetrical urea byproducts.

  • Reaction Temperature: Maintain a consistent and optimal temperature. For the reaction of p-toluidine with 4-chlorophenyl isocyanate, 50°C is a good starting point.[1]

  • Reaction Monitoring: Track the progress of the reaction using TLC to ensure it goes to completion.

Q3: How can I confirm the identity and purity of my synthesized product?

A3: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the urea carbonyl (C=O) and N-H bonds.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q4: What are some common side reactions to be aware of?

A4: The primary side reaction is the formation of the symmetrical urea, 1,3-bis(4-chlorophenyl)urea. This occurs when the 4-chlorophenyl isocyanate reacts with water, hydrolyzing to 4-chloroaniline, which then reacts with another molecule of the isocyanate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Isocyanate Addition

This protocol is adapted from a similar synthesis of a diaryl urea.[1]

Materials:

  • p-Toluidine

  • 4-Chlorophenyl isocyanate

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a clean, dry round-bottom flask, dissolve p-toluidine (1 equivalent) in anhydrous dichloromethane.

  • Add 4-chlorophenyl isocyanate (1 equivalent) to the solution.

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction progress by TLC until the starting materials are no longer visible (typically 2 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold dichloromethane or diethyl ether to remove any soluble impurities.

  • Dry the purified this compound in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents p-Toluidine & 4-Chlorophenyl Isocyanate Reaction_Setup Combine Reagents in Solvent Reagents->Reaction_Setup Solvent Anhydrous Dichloromethane Solvent->Reaction_Setup Heating Heat to 50°C with Stirring Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Isolation Filtration or Concentration Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Vacuum Drying Washing->Drying Analysis Characterization (NMR, MS, FTIR, MP) Drying->Analysis Product Pure 1-(4-Chlorophenyl) -3-(p-tolyl)urea Analysis->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Temperature & Time Start->Check_Conditions Check_Moisture Assess for Moisture Contamination Start->Check_Moisture Purification_Loss Evaluate Purification Procedure Start->Purification_Loss Solution1 Use Pure/Dry Reagents & Correct Ratios Check_Reagents->Solution1 Solution2 Optimize Temperature & Monitor with TLC Check_Conditions->Solution2 Solution3 Use Anhydrous Solvent & Inert Atmosphere Check_Moisture->Solution3 Solution4 Optimize Recrystallization Solvent/Technique Purification_Loss->Solution4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

How to overcome solubility issues with 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Welcome to the technical support center for this compound. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols to overcome common solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve?

A: this compound belongs to the diaryl urea class of compounds. These molecules possess a rigid, planar structure and significant lipophilicity (hydrophobicity), which leads to poor solubility in aqueous solutions.[1][2] The predicted XlogP value of 3.5 for this compound suggests a strong preference for non-polar environments over water.[3] The urea moiety can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that requires significant energy to break and dissolve.

Q2: What is the best solvent to use for creating a stock solution?

A: For creating high-concentration stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice as it can dissolve a wide range of both polar and non-polar compounds.[4] Other common options include N,N-dimethylformamide (DMF), ethanol, methanol, or acetonitrile.[5][6] For cell-based assays, it is critical to use a solvent that is tolerated by your system, and DMSO is widely used for this purpose, typically at final concentrations below 0.5%.

Q3: Can I heat the compound to get it into solution?

A: Yes, gentle heating can be an effective method to aid dissolution. Warming the solution to 37-50°C can provide the necessary energy to overcome the crystal lattice energy.[7] However, it is crucial to assess the thermal stability of the compound first to avoid degradation. Always use the lowest effective temperature and shortest duration of heating.

Q4: My compound precipitates when I dilute my stock solution into an aqueous buffer. What should I do?

A: This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous medium like phosphate-buffered saline (PBS).[4] The dramatic change in solvent polarity causes the poorly soluble compound to crash out. To mitigate this, try the following:

  • Lower the final concentration: The desired final concentration may be above the compound's aqueous solubility limit.

  • Use a co-solvent system: Include a small percentage of an organic solvent (like ethanol or propylene glycol) in your final aqueous solution.[6]

  • Add a surfactant: A non-ionic surfactant such as Tween® 80 or Pluronic® F-68 can help maintain the compound's solubility.

  • Utilize complexing agents: Cyclodextrins can encapsulate the hydrophobic molecule, enhancing its aqueous solubility.[8][9]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems.

Solubility Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing solubility challenges.

G cluster_0 start Start: Weigh Compound solvent Add Primary Solvent (e.g., 100% DMSO) start->solvent mix Mechanical Agitation: Vortex / Mix solvent->mix check1 Is it dissolved? mix->check1 sonicate Sonication (up to 5 min) check1->sonicate No success Stock Solution Prepared check1->success Yes check2 Is it dissolved? sonicate->check2 heat Gentle Warming (37°C) check2->heat No check2->success Yes check3 Is it dissolved? heat->check3 check3->success Yes fail Re-evaluate: - Try alternative solvent - Lower concentration - Consider formulation check3->fail No

A stepwise workflow for dissolving a poorly soluble compound to create a stock solution.
Problem & Solution Table

Problem EncounteredPossible CauseRecommended Solution(s)
Compound will not dissolve in 100% DMSO to make a stock solution. The desired concentration is too high, or the compound has very low solubility even in organic solvents.1. Attempt to dissolve at a lower concentration. 2. Use mechanical assistance: vortex, sonicate, or gently warm the solution.[7] 3. Try an alternative solvent such as DMF or NMP.
Compound precipitates immediately upon dilution into aqueous buffer (e.g., PBS). The compound's thermodynamic solubility in the aqueous buffer has been exceeded.1. Lower the final concentration in the aqueous buffer. 2. Add a co-solvent (e.g., 1-5% ethanol) or surfactant (e.g., 0.1% Tween® 80) to the final buffer.[6] 3. Consider using a cyclodextrin-based formulation to improve solubility.[10]
Solution is initially clear but forms a precipitate over time. The compound is kinetically trapped in a supersaturated state and is slowly crashing out to reach its lower thermodynamic equilibrium solubility.1. Prepare fresh solutions immediately before use. 2. Store stock solutions at -20°C or -80°C, but perform a freeze-thaw stability test. 3. Use a formulation strategy like a solid dispersion or lipid-based system for better stability.[11]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details a tiered approach to solubilizing this compound in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass vial

  • Vortex mixer

  • Water bath sonicator

  • Calibrated scale

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes at room temperature.[7] Visually inspect for any undissolved solid.

  • Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 5 minutes.[7] Be cautious of potential heating of the water bath. After sonication, inspect the solution again.

  • Gentle Heating: If solids persist, place the vial in a water bath set to 37°C for up to 15 minutes, with intermittent vortexing.[7]

  • Final Assessment: If the solution is clear, the stock is ready. If undissolved material remains, the concentration is likely too high for this solvent. Re-evaluate and attempt a lower concentration.

  • Storage: Store the final stock solution in an airtight vial, protected from light, at -20°C or -80°C.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a specific buffer (e.g., PBS, pH 7.4).[12][13]

Materials:

  • This compound powder

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge capable of high speed (e.g., >10,000 x g)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add Excess Solid: Add an excess amount of the compound (e.g., 1-2 mg) to a vial containing a known volume of the buffer (e.g., 1 mL). The solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the vials at high speed for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. Note: Check for compound binding to the filter material beforehand.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile or methanol) and analyze the concentration using a validated HPLC or LC-MS method against a standard curve.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Visualizations

Factors Influencing Solubility

The solubility of a diaryl urea compound is a multifactorial problem, influenced by both intrinsic properties and extrinsic conditions.

G compound Compound Properties (Intrinsic) lipophilicity Lipophilicity (logP) compound->lipophilicity crystal Crystal Lattice Energy compound->crystal pka pKa (Ionization) compound->pka environment Environmental Factors (Extrinsic) solvent Solvent Polarity environment->solvent temp Temperature environment->temp ph pH of Medium environment->ph additives Excipients / Additives environment->additives solubility Observed Solubility lipophilicity->solubility crystal->solubility pka->solubility solvent->solubility temp->solubility ph->solubility additives->solubility

Key intrinsic and extrinsic factors that collectively determine compound solubility.
Potential Mechanism of Action: Kinase Inhibition

Diaryl ureas are a well-known class of Type II kinase inhibitors, often targeting pathways involved in cell proliferation and angiogenesis, such as the Raf-MEK-ERK pathway.[1][14] Understanding this context is crucial for designing relevant biological assays.

G cluster_pathway cluster_inhibitor RTK Growth Factor Receptor (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Raf B-Raf / C-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor This compound (Diaryl Urea) Inhibitor->Raf Inhibition

A simplified diagram of the Raf-MEK-ERK signaling pathway inhibited by diaryl ureas.

References

Technical Support Center: 1-(4-Chlorophenyl)-3-(p-tolyl)urea Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the crystallization of 1-(4-Chlorophenyl)-3-(p-tolyl)urea.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or the crystallization temperature being below the melting point of the solute in the solvent.

  • Reduce the cooling rate: A slower cooling rate can provide molecules with sufficient time to orient themselves into a crystal lattice.

  • Use a lower concentration: Start with a more dilute solution to avoid reaching supersaturation too quickly.

  • Change the solvent or solvent system: Use a solvent in which the compound is less soluble, or add an anti-solvent to the solution slowly.

  • Introduce seed crystals: Adding a small amount of pre-existing crystals of the desired compound can provide a template for crystal growth.

Q2: The yield of my crystallization is very low. How can I improve it?

A2: Low yield can be attributed to several factors, including high solubility of the compound in the mother liquor, incomplete crystallization, or material loss during handling.

  • Optimize the solvent: Choose a solvent where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Cool the solution to a lower temperature: Reducing the final temperature of the crystallization mixture will decrease the amount of product remaining in the solution.

  • Increase the concentration: Carefully increase the initial concentration of the compound to maximize the amount of solid that crystallizes out.

  • Evaporate some of the solvent: If the compound is not temperature-sensitive, you can concentrate the solution by carefully evaporating a portion of the solvent before cooling.

Q3: How can I control the particle size and morphology of my crystals?

A3: Crystal size and shape are influenced by the rate of nucleation and crystal growth.

  • Control the cooling rate: Slower cooling generally leads to larger and more well-defined crystals. Rapid cooling often results in smaller, needle-like crystals.

  • Agitation: The level of stirring can affect crystal size. Gentle agitation can promote uniform growth, while vigorous stirring may lead to smaller crystals due to secondary nucleation.

  • Use of additives: In some cases, small amounts of specific additives can influence crystal habit.

Q4: I suspect I have different polymorphic forms. How can I confirm this and obtain the desired polymorph?

A4: Polymorphism (the ability of a solid to exist in multiple crystalline forms) can be investigated using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy.

  • Vary the crystallization solvent: Different solvents can favor the formation of different polymorphs.

  • Control the crystallization temperature: The temperature at which crystallization occurs can influence which polymorph is thermodynamically or kinetically favored.

  • Seeding: Using seed crystals of the desired polymorph can help ensure its preferential crystallization.

Troubleshooting Guides

Issue 1: Product Fails to Crystallize and Remains as an Oil
Possible Cause Troubleshooting Step
High degree of supersaturationDilute the solution with more solvent and reheat until the oil dissolves, then cool slowly.
Inappropriate solvent choicePerform a solvent screen to identify a solvent or solvent mixture with optimal solubility characteristics.
Presence of impuritiesPurify the crude product using techniques like column chromatography before attempting crystallization.
Crystallization temperature is too highEnsure the cooling process reaches a sufficiently low temperature to induce nucleation.
Lack of nucleation sitesIntroduce seed crystals of this compound. If seeds are unavailable, try scratching the inside of the flask with a glass rod to create nucleation sites.
Issue 2: Poor Crystal Yield
Possible Cause Troubleshooting Step
High solubility in the chosen solvent at low temperatureSelect a solvent in which the compound is less soluble at the final crystallization temperature. Consider using an anti-solvent to decrease solubility.
Insufficient coolingEnsure the crystallization mixture is cooled to an appropriate temperature (e.g., 0-4 °C) and allowed to stand for a sufficient time to maximize crystal formation.
Premature filtrationAllow the crystallization to proceed for an adequate duration. Check for further crystal formation over time before filtration.
Material loss during transfer and filtrationRinse the crystallization vessel with the cold mother liquor to recover all crystalline material. Ensure the filter paper is properly seated and that no crystals are lost during washing.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: In a series of test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For better yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Data Presentation

Table 1: Example Solubility Data for this compound
SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Comments
Methanol550Good for recrystallization.
Ethanol345Good for recrystallization.
Ethyl Acetate10100High solubility, may result in low yield.
Toluene120Suitable for obtaining large crystals.
Water< 0.1< 0.1Insoluble.

Note: The data in this table is illustrative and should be determined experimentally.

Visualizations

G start Crystallization Problem (e.g., Oiling Out, Low Yield) check_purity Is the starting material pure? start->check_purity purify Purify the material (e.g., Chromatography) check_purity->purify No solvent_screen Perform a solvent screen check_purity->solvent_screen Yes purify->solvent_screen optimize_conc Optimize concentration solvent_screen->optimize_conc control_cooling Control cooling rate optimize_conc->control_cooling use_seed Use seed crystals control_cooling->use_seed success Successful Crystallization use_seed->success

Caption: Troubleshooting workflow for crystallization issues.

G crystallization Crystallization Outcome solvent Solvent Choice solvent->crystallization temperature Temperature Profile (Cooling Rate) temperature->crystallization concentration Supersaturation/ Concentration concentration->crystallization agitation Agitation agitation->crystallization impurities Impurities impurities->crystallization seeding Seeding seeding->crystallization

Caption: Key parameters influencing crystallization outcome.

Common impurities in 1-(4-Chlorophenyl)-3-(p-tolyl)urea synthesis and removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and straightforward method for synthesizing this compound is the reaction of p-toluidine with 4-chlorophenyl isocyanate. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) at room temperature. The reaction is generally rapid and proceeds to high yield.

Q2: What are the most common impurities I should expect in this synthesis?

The most frequently encountered impurities include:

  • Unreacted Starting Materials: Residual p-toluidine and 4-chlorophenyl isocyanate.

  • Symmetrically Substituted Ureas: 1,3-bis(4-chlorophenyl)urea and 1,3-bis(p-tolyl)urea. These arise from side reactions involving the starting materials.

  • Biuret Derivatives: Formed by the reaction of the desired product, this compound, with an additional molecule of 4-chlorophenyl isocyanate. This is more likely to occur if an excess of the isocyanate is used.

Q3: How can I detect the presence of these impurities?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction and detecting the presence of impurities. High-performance liquid chromatography (HPLC) is a more quantitative technique for assessing the purity of the final product and identifying specific impurities by comparing retention times with known standards.

Q4: What are the recommended methods for purifying the final product?

The most common purification techniques for this compound are:

  • Recrystallization: This is often the most effective method for removing unreacted starting materials and symmetrically substituted urea byproducts. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities, particularly if they have significantly different polarities. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Sub-optimal reaction conditions (temperature, solvent). - Loss of product during work-up or purification.- Monitor the reaction by TLC until the limiting reagent is consumed. - Ensure the reaction is run at an appropriate temperature (typically room temperature). - Optimize the recrystallization solvent system to minimize product loss in the mother liquor.
Presence of Unreacted Starting Materials in Final Product - Incorrect stoichiometry of reactants. - Insufficient reaction time.- Use a slight excess (1.05-1.1 equivalents) of one of the reactants to ensure the complete consumption of the other. - Extend the reaction time and monitor by TLC. - Purify the product by recrystallization or column chromatography.
Contamination with Symmetrically Substituted Ureas - Reaction of the isocyanate with trace water to form an amine, which then reacts with another isocyanate molecule. - Dimerization of the isocyanate. - Reaction of the starting amine with a carbamate intermediate formed from the isocyanate.- Use anhydrous solvents and reagents to minimize water content. - Control the rate of addition of the isocyanate to the amine solution. - Purify via recrystallization, as the symmetrically substituted ureas often have different solubilities.
Formation of Biuret Impurities - Use of a significant excess of 4-chlorophenyl isocyanate.- Use a stoichiometry close to 1:1 for the reactants. - Add the isocyanate dropwise to the amine solution to avoid localized high concentrations of the isocyanate. - Column chromatography can be effective for removing the more polar biuret impurity.
Product is an Oil or Fails to Crystallize - Presence of significant impurities that inhibit crystallization. - The product may be amorphous.- Purify the crude product by column chromatography to remove impurities. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Try different solvent systems for recrystallization.

Data Presentation

Table 1: Summary of Potential Impurities and their Origin

ImpurityChemical NameMolecular FormulaOrigin
Unreacted Aminep-ToluidineC₇H₉NUnreacted starting material
Unreacted Isocyanate4-Chlorophenyl isocyanateC₇H₄ClNOUnreacted starting material
Symmetrical Urea 11,3-bis(4-chlorophenyl)ureaC₁₃H₁₀Cl₂N₂OReaction of 4-chlorophenyl isocyanate with an amine formed from the hydrolysis of the isocyanate.
Symmetrical Urea 21,3-bis(p-tolyl)ureaC₁₅H₁₆N₂OReaction of p-toluidine with a carbonyl source, or self-reaction under certain conditions.
Biuret Derivative2-(4-chlorophenyl)-4-(p-tolyl)biuretC₂₁H₁₈ClN₃O₂Reaction of the product with excess 4-chlorophenyl isocyanate.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Dissolve p-toluidine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of 4-chlorophenyl isocyanate (1.05 eq) in anhydrous THF to the stirred solution of p-toluidine at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase).

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material), remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Pathway p_toluidine p-Toluidine product This compound p_toluidine->product isocyanate 4-Chlorophenyl Isocyanate isocyanate->product

Caption: Synthesis of this compound.

Impurity_Formation cluster_reactants Reactants cluster_impurities Impurities p_toluidine p-Toluidine sym_urea2 1,3-bis(p-tolyl)urea p_toluidine->sym_urea2 isocyanate 4-Chlorophenyl Isocyanate sym_urea1 1,3-bis(4-chlorophenyl)urea isocyanate->sym_urea1 biuret Biuret Derivative isocyanate->biuret product This compound product->biuret

Caption: Common impurity formation pathways.

Purification_Workflow crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purified_product Purified Product recrystallization->purified_product impurities Impurities Removed recrystallization->impurities column_chromatography->purified_product column_chromatography->impurities

References

Adjusting pH for optimal 1-(4-Chlorophenyl)-3-(p-tolyl)urea activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-(4-Chlorophenyl)-3-(p-tolyl)urea in experimental settings. This resource offers troubleshooting advice and frequently asked questions to ensure optimal compound activity and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound and its derivatives are recognized as potent inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways.[1][2] These pathways are crucial in cell proliferation, survival, and differentiation, and their dysregulation is often implicated in cancer. The diaryl urea structure is a key pharmacophore that facilitates binding to and inhibition of protein kinases within these pathways.[1][2][3]

Q2: What is the optimal pH for the stability of this compound in aqueous solutions?

Q3: What is the recommended pH for optimal biological activity of this compound in cell-based assays?

A3: The optimal pH for biological activity is intrinsically linked to the pH at which the target cellular pathways are functioning optimally, which is typically within the physiological pH range of 7.2 to 7.4. Given that the compound is chemically stable within this range, maintaining the pH of your cell culture medium between 7.2 and 7.4 is recommended for assessing its biological activity. It is crucial to ensure your buffer system can effectively maintain this pH throughout the experiment.

Q4: What are the key considerations for solubilizing this compound?

A4: Diaryl urea compounds, including this compound, often exhibit low aqueous solubility.[4][5][6][7] Therefore, it is standard practice to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) before making further dilutions in aqueous buffers or cell culture media. When preparing the final working concentration, it is critical to ensure that the final concentration of the organic solvent is low enough (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Aqueous Buffer or Media The compound's low aqueous solubility has been exceeded.- Increase the concentration of the organic solvent (e.g., DMSO) in the final solution, ensuring it remains at a non-toxic level for your cells.- Prepare a more concentrated stock solution and use a smaller volume for dilution.- Consider the use of a pharmaceutically acceptable solubilizing agent, such as a cyclodextrin, if compatible with your experimental design.[7]
Inconsistent or Non-reproducible Experimental Results - pH Fluctuation: The buffering capacity of your media may be insufficient, leading to pH shifts during the experiment.- Compound Degradation: The compound may be degrading due to inappropriate pH or temperature.- Verify and stabilize pH: Regularly measure the pH of your experimental solutions and use a robust buffering system suitable for your cell culture conditions.- Ensure proper storage: Store the compound as a dry powder in a cool, dark, and dry place. Prepare fresh stock solutions regularly and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Low or No Observed Biological Activity - Suboptimal pH: The pH of the assay environment may not be optimal for compound-target interaction.- Poor Solubility: The compound may not be sufficiently dissolved at the tested concentration.- pH Optimization: Perform a pH optimization experiment by testing the compound's activity across a narrow pH range (e.g., 7.0 to 7.6) to identify the optimal condition for your specific assay.- Confirm Solubilization: Visually inspect your solutions for any signs of precipitation. If solubility is a concern, consider the troubleshooting steps for compound precipitation.

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Activity in a Cell-Based Proliferation Assay

This protocol outlines a method to determine the optimal pH for the inhibitory activity of this compound on cancer cell proliferation.

1. Materials:

  • This compound
  • Cancer cell line known to have active PI3K/Akt/mTOR or Hedgehog signaling (e.g., MCF-7, PC-3)
  • Cell culture medium (e.g., DMEM, RPMI-1640)
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • DMSO
  • Phosphate Buffered Saline (PBS)
  • Cell proliferation assay reagent (e.g., MTT, PrestoBlue™)
  • A set of biological buffers to maintain different pH levels (e.g., HEPES, PIPES)
  • Sterile 96-well plates
  • pH meter

2. Methods:

  • Preparation of pH-Adjusted Media:

    • Prepare the complete cell culture medium (containing FBS and antibiotics).

    • Divide the medium into several aliquots.

    • Adjust the pH of each aliquot to a different value within the desired range (e.g., 7.0, 7.2, 7.4, 7.6) using a suitable sterile acid (e.g., HCl) or base (e.g., NaOH). Use a biological buffer like HEPES at an appropriate concentration (e.g., 10-25 mM) to stabilize the pH of each medium.

    • Sterile-filter each pH-adjusted medium.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density in the standard (non-pH-adjusted) complete medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • The following day, remove the standard medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add 100 µL of the respective pH-adjusted media to the appropriate wells.

    • Prepare serial dilutions of the compound in each of the pH-adjusted media.

    • Add the compound dilutions to the wells. Include vehicle controls (medium with the same final concentration of DMSO) for each pH condition.

  • Incubation and Proliferation Assay:

    • Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

3. Data Analysis:

  • Normalize the data to the vehicle control for each pH condition.

  • Plot the cell viability against the compound concentration for each pH.

  • Calculate the IC₅₀ value for each pH condition.

  • The pH that results in the lowest IC₅₀ value is considered the optimal pH for the compound's activity in this assay.

Data Presentation:

pHIC₅₀ (µM) of this compound
7.0[Insert Value]
7.2[Insert Value]
7.4[Insert Value]
7.6[Insert Value]

Visualizations

Signaling Pathway

PI3K_Hedgehog_Crosstalk cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Hedgehog Hedgehog Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates GLI GLI Akt->GLI non-canonical activation Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Hh Hedgehog Ligand (Hh) PTCH1 PTCH1 Hh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits SUFU->GLI inhibits GLIA GLIA (Activator) GLI->GLIA TargetGenes Target Gene Expression GLIA->TargetGenes Compound 1-(4-Chlorophenyl)-3- (p-tolyl)urea Compound->PI3K inhibits Compound->SMO inhibits

Caption: Crosstalk between PI3K/Akt/mTOR and Hedgehog signaling pathways.

Experimental Workflow

experimental_workflow start Start prep_media Prepare pH-Adjusted Cell Culture Media (pH 7.0, 7.2, 7.4, 7.6) start->prep_media seed_cells Seed Cells in 96-well Plates prep_media->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation compound_prep Prepare Serial Dilutions of This compound in each pH-adjusted medium overnight_incubation->compound_prep treatment Treat Cells with Compound Dilutions compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cell Proliferation Assay incubation->assay data_analysis Analyze Data and Calculate IC50 for each pH assay->data_analysis end End data_analysis->end

Caption: Workflow for pH optimization of this compound.

Troubleshooting Logic

troubleshooting_logic issue Inconsistent or No Activity check_solubility Is the compound fully dissolved in the final medium? issue->check_solubility check_pH Is the pH of the medium stable and within the optimal range (7.2-7.4)? check_solubility->check_pH Yes solubility_issue Troubleshoot Solubility: - Adjust solvent concentration - Use solubilizing agents check_solubility->solubility_issue No check_storage Was the compound stored correctly? Was the stock solution fresh? check_pH->check_storage Yes pH_issue Troubleshoot pH: - Use a more robust buffer - Perform pH optimization assay check_pH->pH_issue No storage_issue Troubleshoot Storage: - Use fresh compound/stock - Follow storage guidelines check_storage->storage_issue No ok Re-run Experiment check_storage->ok Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Preventing degradation of 1-(4-Chlorophenyl)-3-(p-tolyl)urea in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(4-Chlorophenyl)-3-(p-tolyl)urea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in cell culture media and to troubleshoot common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using this compound in your cell culture experiments.

Question: I am observing a decrease in the expected activity of this compound over the course of my multi-day experiment. What could be the cause?

Answer: A decrease in activity over time is often indicative of compound degradation in the cell culture medium. This compound, like other diaryl ureas, can be susceptible to hydrolysis and oxidation under standard cell culture conditions (37°C, aqueous environment with various components).

  • Potential Degradation Pathways:

    • Hydrolysis: The urea linkage can be hydrolyzed to form 4-chloroaniline and p-toluidine. This is a common degradation pathway for urea-based compounds in aqueous solutions.

    • Oxidation: The methyl group of the p-tolyl moiety is susceptible to oxidation, which can lead to the formation of a benzyl alcohol derivative, subsequently being oxidized to an aldehyde and a carboxylic acid. The aromatic rings themselves can also be hydroxylated.

  • Troubleshooting Steps:

    • Confirm Degradation: Perform a stability study to quantify the concentration of this compound in your cell culture medium over the time course of your experiment. A detailed protocol for this is provided in the "Experimental Protocols" section.

    • Replenish Compound: If degradation is confirmed, consider replenishing the compound with fresh medium at regular intervals (e.g., every 24-48 hours) to maintain a more consistent concentration.

    • Optimize Storage of Stock Solutions: Ensure your DMSO stock solution is stored properly at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Question: I am seeing inconsistent results (e.g., variable IC50 values) between experiments. What are the possible reasons?

Answer: Inconsistent results can stem from several factors related to compound stability and handling.

  • Potential Causes:

    • Inconsistent Stock Solution Preparation: Variations in the initial concentration of your stock solution will lead to different final concentrations in your experiments.

    • Precipitation in Media: The compound may be precipitating out of the cell culture medium, especially at higher concentrations. Diaryl ureas can have limited aqueous solubility.

    • Interaction with Media Components: Components in the serum or the medium itself could be interacting with and degrading the compound at different rates between batches of media or serum.

    • Variable Incubation Times: If the compound is degrading, longer incubation times will result in a lower effective concentration, leading to higher apparent IC50 values.

  • Troubleshooting Workflow:

    Troubleshooting_Inconsistent_Results start Inconsistent Results Observed check_stock Verify Stock Solution Concentration and Integrity start->check_stock check_solubility Assess Compound Solubility in Cell Culture Medium check_stock->check_solubility If stock is OK check_media_interaction Evaluate Stability in Different Batches of Media/Serum check_solubility->check_media_interaction If soluble standardize_incubation Standardize Incubation Times Across All Experiments check_media_interaction->standardize_incubation If stable in media re_evaluate Re-evaluate Experimental Protocol and Data standardize_incubation->re_evaluate

    Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in cell culture media?

A1: The most probable primary degradation pathway is the hydrolysis of the urea bond, yielding 4-chloroaniline and p-toluidine. Oxidation of the tolyl methyl group is another potential route of degradation.

Q2: How can I prepare my stock solutions of this compound to maximize stability?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.

Q3: What analytical method is best for quantifying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods. These techniques can separate the parent compound from its potential degradation products and provide accurate quantification.

Q4: Can components of the cell culture media affect the stability of the compound?

A4: Yes, components in the media, particularly in fetal bovine serum (FBS), can enzymatically or chemically contribute to the degradation of small molecules. It is advisable to test the stability of your compound in both the base medium and the complete medium containing serum.

Q5: At what pH is this compound expected to be most stable?

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a cell-free culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (optional, for LC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the cell culture medium (both with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).

  • Incubation: Aliquot the working solutions into sterile microcentrifuge tubes or a 96-well plate. Prepare triplicate samples for each time point.

  • Time Points: Incubate the samples at 37°C in a 5% CO2 incubator. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The T=0 sample should be processed immediately after preparation.

  • Sample Preparation for Analysis:

    • At each time point, take an aliquot of the incubated medium (e.g., 100 µL).

    • Add an equal volume of ice-cold acetonitrile (ACN) to precipitate proteins.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples using a suitable HPLC or LC-MS method to quantify the remaining concentration of this compound.

    • A reverse-phase C18 column is typically appropriate.

    • An example mobile phase could be a gradient of water and ACN with 0.1% formic acid.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time to visualize the degradation profile.

Experimental Workflow Diagram:

Stability_Assessment_Workflow prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Media (+/- Serum) prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sample Collect Samples at Time Points (0-72h) incubate->sample extract Protein Precipitation with Acetonitrile sample->extract analyze Analyze by HPLC/LC-MS extract->analyze data_analysis Calculate % Remaining and Plot Degradation analyze->data_analysis

Caption: Workflow for assessing compound stability in cell culture media.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM% Remaining in DMEM + 10% FBS
0100.0 ± 2.1100.0 ± 1.8
298.5 ± 3.095.2 ± 2.5
496.2 ± 2.590.1 ± 3.1
892.1 ± 3.382.3 ± 4.0
2475.4 ± 4.160.7 ± 5.2
4855.8 ± 5.035.1 ± 6.3
7238.2 ± 4.818.9 ± 5.5

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Signaling Pathways and Degradation

Potential Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product1 4-Chloroaniline parent->hydrolysis_product1 H2O hydrolysis_product2 p-Toluidine parent->hydrolysis_product2 H2O oxidation_product1 1-(4-Chlorophenyl)-3-(4-(hydroxymethyl)phenyl)urea parent->oxidation_product1 [O] oxidation_product2 1-(4-Chlorophenyl)-3-(4-formylphenyl)urea oxidation_product1->oxidation_product2 [O] oxidation_product3 4-((3-(4-Chlorophenyl)ureido)methyl)benzoic acid oxidation_product2->oxidation_product3 [O]

Caption: Potential degradation pathways of this compound.

Interpreting unexpected results in 1-(4-Chlorophenyl)-3-(p-tolyl)urea assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 1-(4-Chlorophenyl)-3-(p-tolyl)urea and its derivatives in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound and its derivatives primarily act as inhibitors of key cellular signaling pathways implicated in cancer progression.[1][2] The main pathways targeted are the PI3K/Akt/mTOR and the Hedgehog signaling pathways.[1][2] Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced cell migration in cancer cells.[2]

Q2: I am observing high variability in my IC50 values for this compound in cytotoxicity assays. What could be the cause?

A2: High variability in IC50 values can stem from several factors. Urea-based compounds can sometimes have limited solubility in aqueous media, leading to inconsistent concentrations in your assay.[3] Ensure the compound is fully dissolved in your stock solution (e.g., using DMSO) and that the final concentration of the solvent is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Other potential causes include inconsistent cell seeding density, variations in incubation times, or degradation of the compound.

Q3: My compound shows lower than expected potency in a kinase assay. What should I check?

A3: Several factors can contribute to lower than expected potency. First, verify the purity and integrity of your compound, as degradation can occur during storage. Second, review your assay conditions. The concentration of ATP, substrate, and enzyme can all influence the apparent inhibitor potency. Consider running appropriate controls, including a known potent inhibitor for the target kinase. Finally, the specific kinase isoform being tested may have different sensitivity to the inhibitor.

Q4: Are there any known off-target effects for this class of compounds?

A4: While the primary targets are often within the PI3K/Akt/mTOR and Hedgehog pathways, urea-based compounds have the potential for off-target effects.[4] For instance, some urea derivatives have been shown to inhibit other kinases or interact with other cellular proteins.[4] If you observe unexpected cellular phenotypes, it is advisable to perform broader profiling, such as a kinase panel screen or other relevant secondary assays, to identify potential off-target activities.

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability/Cytotoxicity Assays
Observed Problem Potential Cause Suggested Action
Higher than expected cell viability (low potency) 1. Compound solubility issues: The compound may be precipitating out of the media at higher concentrations.- Visually inspect wells for precipitation under a microscope.- Decrease the final solvent concentration.- Consider using a different solvent or a solubilizing agent.
2. Compound degradation: The compound may not be stable under assay conditions or may have degraded during storage.- Prepare fresh stock solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Verify compound integrity via analytical methods if possible.
3. Cell line resistance: The chosen cell line may be resistant to the compound's mechanism of action.- Use a positive control compound known to be effective in your cell line.- Test the compound in a panel of cell lines with varying genetic backgrounds.
4. Incorrect assay setup: Errors in reagent preparation, cell seeding, or plate reading.- Double-check all calculations and dilutions.- Ensure uniform cell seeding.- Verify plate reader settings and performance.
Lower than expected cell viability (high toxicity, even at low concentrations) 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Run a solvent-only control to determine its effect on cell viability.- Keep the final solvent concentration consistent and as low as possible across all wells.
2. Off-target cytotoxicity: The compound may have cytotoxic effects unrelated to its intended target.- Investigate cellular morphology changes indicative of different cell death mechanisms.- Perform target engagement assays to confirm the compound is hitting its intended target at the observed cytotoxic concentrations.
3. Contamination: Bacterial or fungal contamination in cell culture.- Regularly check cell cultures for contamination.- Use appropriate aseptic techniques.
Guide 2: Inconsistent Western Blot Results for Signaling Pathway Analysis
Observed Problem Potential Cause Suggested Action
No change in phosphorylation of target proteins (e.g., Akt, S6K) 1. Insufficient treatment time or concentration: The compound may not have had enough time or been at a high enough concentration to elicit a response.- Perform a time-course and dose-response experiment to determine optimal conditions.
2. Poor antibody quality: The primary or secondary antibody may not be specific or sensitive enough.- Validate antibodies using positive and negative controls.- Use antibodies from a reputable supplier.
3. Lysate quality issues: Protein degradation or low protein concentration.- Add protease and phosphatase inhibitors to your lysis buffer.- Perform a protein quantification assay (e.g., BCA) to ensure equal loading.
High background or non-specific bands 1. Antibody issues: Primary antibody concentration may be too high, or the antibody may be cross-reactive.- Titrate the primary antibody to find the optimal concentration.- Increase the number and duration of wash steps.- Use a more specific blocking buffer.
2. Insufficient blocking: Incomplete blocking of the membrane.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).

Data Presentation

Table 1: Example IC50 Values of this compound Derivative (Compound X) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Cancer7.61 ± 0.99
MDA-MB-231Triple-Negative Breast Cancer3.61 ± 0.97
PC-3Prostate Cancer10.99 ± 0.98
T47DBreast Cancer5.42 ± 0.75

Note: Data is illustrative and based on similar compounds reported in the literature.[1]

Table 2: Effect of Compound X on Protein Phosphorylation in MDA-MB-231 Cells

Target ProteinTreatment (10 µM Compound X)Fold Change in Phosphorylation (vs. Control)
p-Akt (Ser473)2 hours0.35
p-S6K (Thr389)2 hours0.41
p-ERK1/2 (Thr202/Tyr204)2 hours0.95

Note: Data is illustrative and represents a typical outcome for an inhibitor of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for p-Akt
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (e.g., anti-p-Akt Ser473) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Inhibitor 1-(4-Chlorophenyl)- 3-(p-tolyl)urea Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed CheckCompound Check Compound Integrity & Solubility Start->CheckCompound CheckProtocol Review Experimental Protocol & Controls Start->CheckProtocol CheckCells Verify Cell Line Health & Identity Start->CheckCells ProblemIdentified Problem Identified? CheckCompound->ProblemIdentified CheckProtocol->ProblemIdentified CheckCells->ProblemIdentified ModifyExperiment Modify Experiment & Re-run ProblemIdentified->ModifyExperiment Yes Consult Consult Literature or Technical Support ProblemIdentified->Consult No End Problem Resolved ModifyExperiment->End Consult->ModifyExperiment

Caption: A general workflow for troubleshooting unexpected experimental results.

Cytotoxicity_Interpretation Result Unexpected Cytotoxicity Result LowPotency Low Potency (High IC50) Result->LowPotency HighToxicity High Toxicity (Low IC50) Result->HighToxicity Solubility Solubility Issue? LowPotency->Solubility Check SolventTox Solvent Toxicity? HighToxicity->SolventTox Check Degradation Degradation? Solubility->Degradation No Resistance Cell Resistance? Degradation->Resistance No OffTarget Off-Target Effect? SolventTox->OffTarget No

Caption: A logical diagram for interpreting unexpected cytotoxicity results.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: 1-(4-Chlorophenyl)-3-(p-tolyl)urea vs. Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of the multi-kinase inhibitor Sorafenib and the investigational compound 1-(4-Chlorophenyl)-3-(p-tolyl)urea. While Sorafenib's mode of action is well-documented, the specific kinase inhibition profile of this compound is less defined. This comparison draws upon existing data for Sorafenib and published research on structurally similar aryl urea compounds to infer the probable mechanism of this compound.

Executive Summary

Sorafenib is a potent multi-kinase inhibitor targeting key pathways in tumor proliferation and angiogenesis, primarily the RAF/MEK/ERK and VEGFR/PDGFR signaling cascades. In contrast, based on studies of its close analogs, this compound is suggested to exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways. This fundamental difference in primary targets suggests distinct therapeutic applications and potential for combination therapies.

Data Presentation: Comparative Inhibitory Profiles

The following tables summarize the known inhibitory concentrations (IC50) of Sorafenib against various kinases and the reported antiproliferative activities of a representative derivative of this compound against several cancer cell lines. It is important to note that direct kinase inhibition data for this compound is not currently available in the public domain.

Table 1: Kinase Inhibition Profile of Sorafenib

Target KinaseIC50 (nM)Reference
Raf-16[1]
B-Raf22[1]
VEGFR-126
VEGFR-290[1]
VEGFR-320[1]
PDGFR-β57[1]
c-Kit68[1]
FLT358[1]
RET43

Table 2: Antiproliferative Activity of a Representative 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea Derivative (Compound 31) [2]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer7.61 ± 0.99
MDA-MB-231Breast Cancer3.61 ± 0.97
PC-3Prostate Cancer10.99 ± 0.98

Mechanism of Action and Signaling Pathways

Sorafenib: A Dual-Action Inhibitor

Sorafenib exerts its antitumor effects through a dual mechanism: inhibiting tumor cell proliferation and tumor angiogenesis.[3] It directly targets the RAF serine/threonine kinases (both wild-type and mutant B-Raf), key components of the MAPK/ERK signaling pathway, thereby blocking downstream signaling that leads to cell proliferation.[3] Concurrently, Sorafenib inhibits several receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[3] This inhibition disrupts the formation of new blood vessels essential for tumor growth and metastasis.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_S PI3K VEGFR->PI3K_S PDGFR PDGFR PDGFR->PI3K_S Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt_S Akt PI3K_S->Akt_S Angiogenesis Angiogenesis Akt_S->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->Raf VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Aryl_Urea_Pathway cluster_membrane_Hh Cell Membrane cluster_cytoplasm_Hh Cytoplasm cluster_nucleus_Hh Nucleus cluster_membrane_PI3K cluster_cytoplasm_PI3K cluster_nucleus_PI3K PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Gene_Transcription Gene Transcription (Proliferation, Survival) GLI->Gene_Transcription RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Aryl_Urea 1-(4-Chlorophenyl)- 3-(p-tolyl)urea (putative) Aryl_Urea->GLI Aryl_Urea->PI3K Aryl_Urea->Akt Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Growth_Factor Growth Factor Growth_Factor->RTK Kinase_Assay_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare reaction mix: - Kinase - Substrate - Buffer B Add test compound (e.g., this compound or Sorafenib) or DMSO (control) A->B C Initiate reaction by adding [γ-33P]ATP B->C D Incubate at 30°C C->D E Stop reaction and spot onto filter membrane D->E F Wash to remove unincorporated [γ-33P]ATP E->F G Measure radioactivity (scintillation counting) F->G H Calculate % inhibition and determine IC50 G->H Cell_Assay_Workflow cluster_cell_prep 1. Cell Culture cluster_treatment 2. Treatment cluster_lysis 3. Cell Lysis cluster_detection_cell 4. Detection (e.g., ELISA) A Seed cells in a multi-well plate B Incubate until adherent A->B C Treat cells with test compound or DMSO (control) B->C D Stimulate with a growth factor (e.g., VEGF or EGF) if required C->D E Lyse cells to release intracellular proteins D->E F Capture target protein on antibody-coated plate E->F G Detect phosphorylated protein with a phospho-specific antibody F->G H Add secondary antibody and substrate for signal generation G->H I Measure signal (e.g., absorbance or fluorescence) H->I

References

Efficacy of 1-(4-Chlorophenyl)-3-(p-tolyl)urea Derivatives as Dual PI3K/Hedgehog Pathway Inhibitors in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1-(4-Chlorophenyl)-3-(p-tolyl)urea derivatives as potential anticancer agents, focusing on their dual-inhibitory action on the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer. The information is compiled from preclinical studies to aid in research and development efforts.

Introduction

The this compound scaffold has emerged as a promising backbone for the development of novel anticancer therapeutics. Certain derivatives have demonstrated potent activity against breast cancer cell lines by simultaneously inhibiting two key signaling pathways implicated in tumorigenesis and drug resistance: the PI3K/Akt/mTOR pathway and the Hedgehog (Hh) pathway.[1] This dual-inhibition strategy offers a potential advantage over single-target therapies by mitigating compensatory signaling and enhancing antitumor efficacy.

Data Presentation: Comparative Efficacy

While the complete quantitative dataset from the primary literature is not fully available, published research on a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has shown significant antiproliferative activity against various breast cancer cell lines. The inhibitory concentrations (IC50) for these compounds are reported to be in the low micromolar range.

For instance, in a key study, a representative compound from this series, 9i , demonstrated excellent antiproliferative activities against several breast cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231.[1] Mechanistic studies revealed that compound 9i inhibits both the PI3K/Akt/mTOR and Hedgehog signalings by reducing the phosphorylation of S6K and Akt, as well as decreasing the SAG-elevated expression of Gli1.[1]

For comparative purposes, the efficacy of established single-pathway inhibitors, Buparlisib (PI3K inhibitor) and Vismodegib (Hedgehog inhibitor), are presented below.

Table 1: Comparative Efficacy of Selected Kinase Inhibitors in Breast Cancer Cell Lines

CompoundTarget Pathway(s)Cell LineIC50 (µM)Reference
This compound Derivatives (e.g., 9i) PI3K/Akt/mTOR & HedgehogMCF-7, MDA-MB-231, T47DLow µM range[1]
Buparlisib (BKM120) Pan-Class I PI3KSUM149~0.5[2]
MDA-MB-231Br~1.0[2]
MDA-MB-468~0.8[2]
MDA-MB-436~1.2[2]
Vismodegib (GDC-0449) Hedgehog (SMO)MDA-MB-231> 100[3]
T47DNot reported
MCF7Not reported

Note: The IC50 values for Vismodegib in many breast cancer cell lines are high, suggesting that its single-agent efficacy may be limited in subtypes not driven by the Hedgehog pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Synthesis of this compound

A general and representative method for the synthesis of 1,3-disubstituted ureas involves the reaction of an isocyanate with an amine.

Materials:

  • p-toluidine

  • 4-chlorophenyl isocyanate

  • Anhydrous solvent (e.g., tetrahydrofuran [THF] or dichloromethane [DCM])

Procedure:

  • Dissolve p-toluidine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 4-chlorophenyl isocyanate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the desired this compound.

  • Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and detect the protein bands using an imaging system.

  • Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.

Transwell Migration Assay

This assay is used to evaluate the effect of the compounds on cancer cell migration.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Test compounds

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Pre-treat the cells with the test compounds at non-toxic concentrations for 24 hours.

  • Resuspend the treated cells in serum-free medium.

  • Add complete medium to the lower chamber of the 24-well plate.

  • Seed the pre-treated cells into the upper chamber of the Transwell inserts.

  • Incubate the plate for 24-48 hours to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

  • Compare the number of migrated cells in the treated groups to the control group.

Visualizations

Dual Inhibition of PI3K/Akt/mTOR and Hedgehog Signaling Pathways

G cluster_0 Cell Membrane cluster_2 Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates SMO Smoothened (SMO) SUFU SUFU SMO->SUFU Inhibits (Hh ligand present) Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K S6K mTOR->S6K Activates Proliferation Cell Proliferation, Survival, Migration S6K->Proliferation Promotes GLI1_cyto GLI1 SUFU->GLI1_cyto Inhibits GLI1_nuc GLI1 GLI1_cyto->GLI1_nuc Translocates GLI1_nuc->Proliferation Promotes Urea_Derivative This compound Derivative Urea_Derivative->SMO Inhibits Urea_Derivative->PI3K Inhibits

Caption: Dual inhibition of PI3K and Hedgehog pathways by this compound derivatives.

Experimental Workflow for Efficacy Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Assessment cluster_2 Data Analysis & Comparison Synthesis Synthesis of This compound Derivatives Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization MTT Cell Viability Assay (MTT) Characterization->MTT WesternBlot Mechanism of Action (Western Blot) Characterization->WesternBlot Transwell Cell Migration Assay (Transwell) Characterization->Transwell IC50 Determine IC50 Values MTT->IC50 PathwayAnalysis Analyze Protein Expression (p-Akt, p-S6K, Gli1) WesternBlot->PathwayAnalysis MigrationAnalysis Quantify Cell Migration Transwell->MigrationAnalysis Comparison Compare with Alternative Inhibitors IC50->Comparison PathwayAnalysis->Comparison MigrationAnalysis->Comparison

Caption: Workflow for evaluating the efficacy of this compound derivatives.

References

Validating 1-(4-Chlorophenyl)-3-(p-tolyl)urea as a Novel Raf Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 1-(4-Chlorophenyl)-3-(p-tolyl)urea as a potential Raf kinase inhibitor. Due to the current absence of specific experimental data on this compound's activity against Raf kinases in publicly available literature, this document outlines a comprehensive validation workflow. We will draw objective comparisons with established Raf inhibitors, Sorafenib and Vemurafenib, using their known performance metrics as benchmarks for evaluating novel candidates.

Introduction to Raf Kinase Inhibition

The Raf serine/threonine kinases (A-Raf, B-Raf, and C-Raf) are critical components of the RAS-RAF-MEK-ERK signaling pathway, a cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are implicated in a significant percentage of certain cancers, including melanoma.[1][2] Consequently, inhibitors of Raf kinases have emerged as important targeted therapies. Bis-aryl ureas have been identified as a potent class of Raf kinase inhibitors, with Sorafenib being a prominent example.[3][4] The structural similarity of this compound to this class suggests its potential as a candidate for investigation.

Comparative Analysis of Raf Kinase Inhibitors

To objectively assess the potential of this compound, its performance in a series of validation assays should be compared against well-characterized inhibitors. The following table summarizes key performance data for Sorafenib and Vemurafenib, which can serve as benchmarks.

Compound Target Kinase IC50 (nM) Cell Line Cell-Based Assay IC50 (nM)
This compound B-Raf, C-Raf, B-Raf (V600E)Data not availableData not availableData not available
Sorafenib C-Raf (Raf-1)6[5][6]--
B-Raf (wild-type)22[5][6]--
B-Raf (V600E)38[5][6]--
VEGFR-290[5]--
PDGFR-β57[5]--
Vemurafenib B-Raf (V600E)13-31A375 (B-Raf V600E)248.3[7]
C-Raf6.7-48--
B-Raf (wild-type)100-160--

Experimental Protocols for Validation

A thorough validation of this compound would involve a multi-step process, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified Raf kinases.

Objective: To determine the IC50 values of this compound against C-Raf, wild-type B-Raf, and the oncogenic B-Raf V600E mutant.

Methodology:

  • Reagents and Materials: Recombinant human Raf kinases (C-Raf, B-Raf, B-Raf V600E), MEK1 (kinase-dead mutant as substrate), ATP, this compound, Sorafenib, and Vemurafenib (as positive controls), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of the Raf kinase is incubated with varying concentrations of the test compound (e.g., 0.1 nM to 100 µM) in a 96-well plate.

    • The kinase reaction is initiated by the addition of a mixture of the MEK1 substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 45 minutes at 30°C).

    • The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based detection reagent.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Western Blot Analysis of ERK Phosphorylation

This assay assesses the inhibitor's ability to block the Raf signaling pathway within a cellular context.

Objective: To determine if this compound inhibits the phosphorylation of ERK, a downstream effector of Raf, in cancer cell lines.

Methodology:

  • Cell Lines: A panel of cell lines should be used, including those with the B-Raf V600E mutation (e.g., A375 melanoma cells) and wild-type B-Raf (e.g., Calu-6 lung cancer cells).[8]

  • Procedure:

    • Cells are seeded in culture plates and allowed to attach.

    • The cells are then treated with various concentrations of this compound, positive controls, and a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

    • Following treatment, the cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Secondary antibodies conjugated to a detection enzyme are then used, and the protein bands are visualized.

    • A reduction in the p-ERK/total ERK ratio indicates inhibition of the Raf pathway.

Cell Viability and Proliferation Assay

This assay evaluates the cytotoxic or cytostatic effects of the compound on cancer cells.

Objective: To measure the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Lines: The same panel of cell lines as in the Western blot analysis should be utilized.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.

    • The cells are incubated for a period that allows for several cell divisions (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

    • The IC50 value for cell viability is determined by plotting the percentage of viable cells against the drug concentration.

Visualizing Key Processes

To better understand the underlying biology and experimental design, the following diagrams illustrate the Raf signaling pathway and a proposed validation workflow.

Raf_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 1-(4-Chlorophenyl)- 3-(p-tolyl)urea Inhibitor->RAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the putative point of inhibition.

Validation_Workflow Start Hypothesis: This compound is a Raf Kinase Inhibitor KinaseAssay In Vitro Kinase Assay (B-Raf, C-Raf, B-Raf V600E) Start->KinaseAssay WesternBlot Cell-Based Western Blot (p-ERK Levels) KinaseAssay->WesternBlot If active ViabilityAssay Cell Viability Assay (IC50 Determination) WesternBlot->ViabilityAssay DataAnalysis Data Analysis and Comparison to Benchmarks ViabilityAssay->DataAnalysis Conclusion Conclusion on Inhibitory Potential DataAnalysis->Conclusion

Caption: A proposed experimental workflow for the validation of a novel Raf kinase inhibitor.

Conclusion

While this compound belongs to a chemical class known to produce Raf kinase inhibitors, its specific activity remains to be experimentally validated. The comparative guide and detailed protocols presented here provide a robust framework for researchers to systematically evaluate its potential. By comparing its performance against established inhibitors like Sorafenib and Vemurafenib, a clear and objective assessment of its efficacy and selectivity as a novel Raf kinase inhibitor can be achieved.

References

Comparative Cross-Reactivity Profile of 1-(4-Chlorophenyl)-3-(p-tolyl)urea and Other Diaryl Urea Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-(4-Chlorophenyl)-3-(p-tolyl)urea, a diaryl urea compound with potential kinase inhibitory activity. Due to the limited publicly available large-scale screening data for this specific molecule, this guide leverages comprehensive data from structurally and functionally related compounds, primarily the multi-kinase inhibitor Sorafenib, along with other prominent RAF inhibitors such as Vemurafenib and Dabrafenib. This comparative approach offers valuable insights into the potential on- and off-target effects of this compound.

Introduction to Diaryl Urea Kinase Inhibitors

Diaryl urea compounds represent a significant class of small molecule kinase inhibitors in oncology. The diaryl urea scaffold serves as a key pharmacophore that can effectively bind to the ATP-binding pocket of various kinases, often stabilizing the inactive "DFG-out" conformation. This mechanism of action can lead to potent inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

This compound shares this core diaryl urea structure, suggesting its potential to inhibit a range of kinases. Investigations into similar molecules have revealed that while they can be potent inhibitors of their intended targets, such as RAF kinases, they often exhibit polypharmacology, binding to multiple other kinases with varying affinities. Understanding this cross-reactivity profile is crucial for predicting potential therapeutic efficacy, off-target side effects, and opportunities for drug repurposing.

Comparative Kinase Inhibition Profiles

Table 1: Primary Targets and Potency of Selected Diaryl Urea and RAF Inhibitors

CompoundPrimary TargetsIC₅₀ (nM)
Sorafenib BRAF, CRAF, VEGFR2, VEGFR3, PDGFRβ, KIT, FLT3, RET6 (CRAF), 22 (BRAF), 90 (VEGFR2), 20 (VEGFR3), 57 (PDGFRβ), 58 (KIT), 58 (FLT3)
Vemurafenib BRAFV600E31
Dabrafenib BRAFV600E0.8

Note: IC₅₀ values can vary depending on the assay conditions.

Table 2: Off-Target Kinase Inhibition Profile of Sorafenib (at 1 µM)

This table presents a selection of off-target kinases significantly inhibited by Sorafenib, demonstrating its broad activity spectrum.

Kinase FamilyOff-Target Kinases Inhibited >80%
Tyrosine KinasesLCK, SRC, YES, FYN, HCK, FGR, ABL1, ARG, CSF1R, EPHA2, EPHA4, EPHB4, FLT1, FLT4, KDR, KIT, PDGFRA, PDGFRB, RET, TIE2
Serine/Threonine KinasesAURKA, AURKB, AURKC, CAMK1, CAMK2A, CAMK2B, CAMK2D, CAMK2G, CDK1, CDK2, CDK5, CHEK2, GSK3A, GSK3B, MAP2K1, MAP2K2, MAPKAPK2, PIM1, PIM2, PIM3, PLK1, PRKACA, PRKACB, PRKACG, ROCK1, ROCK2

Data is representative of typical kinome scan results and may not be exhaustive.

Signaling Pathways Potentially Affected

Based on the known targets of related diaryl urea inhibitors, this compound may modulate several critical signaling pathways. The diagram below illustrates the interconnectedness of these pathways, which are central to cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, KIT, FLT3, RET) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF (BRAF, CRAF) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Transcription Hedgehog Hedgehog Pathway (SMO, GLI) Hedgehog->Transcription Gli Activation DiarylUrea This compound & Comparators DiarylUrea->RTK Inhibition DiarylUrea->RAF Inhibition DiarylUrea->Hedgehog Potential Inhibition

Caption: Potential signaling pathways modulated by diaryl urea kinase inhibitors.

Experimental Protocols

The following provides a generalized protocol for a competitive binding kinase assay, a common method for determining inhibitor cross-reactivity.

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Recombinant human kinases.

  • ATP-competitive kinase inhibitor tracer (e.g., fluorescently labeled).

  • Europium-labeled anti-tag antibody specific for the kinases.

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35).

  • 384-well microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Workflow:

G start Start prep_compound Prepare serial dilutions of test compound in DMSO start->prep_compound dispense_compound Dispense compound dilutions into 384-well plate prep_compound->dispense_compound add_kinase Add kinase-antibody mixture to each well dispense_compound->add_kinase add_tracer Add fluorescently labeled kinase tracer to each well add_kinase->add_tracer incubate Incubate at room temperature (e.g., 60 minutes) add_tracer->incubate read_plate Read plate using a TR-FRET enabled plate reader incubate->read_plate analyze Calculate percent inhibition and determine IC50 values read_plate->analyze end End analyze->end

Caption: Generalized workflow for a competitive binding kinase assay.

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Assay Plate Preparation: The diluted compound is dispensed into a 384-well plate.

  • Reagent Addition: A mixture of the target kinase and a europium-labeled anti-tag antibody is added to each well, followed by the addition of a fluorescently labeled ATP-competitive tracer.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a plate reader that measures the FRET signal between the europium-labeled antibody and the fluorescent tracer.

  • Data Analysis: The binding of the test compound to the kinase displaces the tracer, leading to a decrease in the FRET signal. The percentage of inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently limited, a comparative analysis with well-characterized diaryl urea inhibitors like Sorafenib provides a robust framework for predicting its likely on- and off-target profile. It is anticipated that this compound will exhibit inhibitory activity against RAF kinases and a spectrum of other tyrosine and serine/threonine kinases. The provided data on comparator compounds and the generalized experimental protocol serve as a valuable resource for researchers and drug development professionals interested in the further characterization and potential clinical application of this and similar molecules. Comprehensive kinome screening of this compound is recommended to definitively establish its selectivity profile.

A Comparative Analysis of Phenylurea-Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylurea scaffold has emerged as a privileged structure in the design of potent kinase inhibitors for cancer therapy. This guide provides a comparative overview of key phenylurea-based inhibitors, focusing on their target profiles, cellular activities, and the underlying signaling pathways they modulate. Experimental data is presented to offer a clear comparison of their performance, alongside detailed methodologies for key assays.

Introduction to Phenylurea-Based Inhibitors

Phenylurea-containing compounds have demonstrated significant efficacy as multi-kinase inhibitors, primarily by targeting key signaling pathways involved in tumor proliferation, angiogenesis, and survival. Prominent examples that have received regulatory approval include Sorafenib, Regorafenib, and Lenvatinib. These drugs have become integral in the treatment of various solid tumors, including hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and thyroid cancer. Their mechanism of action typically involves competitive inhibition at the ATP-binding site of various serine/threonine and receptor tyrosine kinases.

Comparative Efficacy and Target Profiles

The inhibitory activity of phenylurea-based compounds is often broad, targeting multiple kinases with varying potencies. This multi-targeted approach can be advantageous in combating the complexity and redundancy of cancer signaling networks. Below are tables summarizing the inhibitory concentrations (IC50) of prominent phenylurea-based inhibitors against key oncogenic kinases and cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC50) Against Key Kinases
Kinase TargetSorafenib (nM)Regorafenib (nM)Lenvatinib (nM)Other Phenylurea Analogs (nM)
VEGFR1 (Flt-1) 261.522-
VEGFR2 (KDR) 904.24Compound 21e: 21[1]
VEGFR3 (Flt-4) 2075-
PDGFR-β 572.557-
c-KIT 68771-
RET 431.59-
Raf-1 (c-Raf) 62.5-LY3009120: 42[2]
B-Raf 22 (wild-type)12-LY3009120: 31-47[2]
B-Raf (V600E) 3828--
FGFR1 580[1]3022-
FGFR2 -1009-
FGFR3 -4016-
FGFR4 -7025-
FLT3 58--Novel Analog 16i: potent inhibition[3]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Table 2: Comparative Anti-proliferative Activity (IC50/GI50) in Cancer Cell Lines
Cell LineCancer TypeSorafenib (µM)Regorafenib (µM)Lenvatinib (µM)Other Phenylurea Analogs (µM)
HepG2 Hepatocellular Carcinoma8.3 (Compound 3d)[4]->20[5]-
Huh-7 Hepatocellular Carcinoma>5[5]>5[5]>20[5]-
MV4-11 Acute Myeloid Leukemia (FLT3-ITD)---Compound 16i: potent cytotoxicity[3]
A375 Melanoma (B-Raf V600E)---LY3009120: 0.006[2]
HCT116 Colorectal Carcinoma (K-Ras mutant)---LY3009120: 0.032[2]
MCF-7 Breast Cancer-7.12 (at 72h)[6]12.12 (at 72h)[6]-
MDA-MB-231 Breast Cancer (Triple Negative)-4.36 (at 72h)[6]11.27 (at 72h)[6]-

Key Signaling Pathways Targeted

Phenylurea-based inhibitors exert their anti-cancer effects by modulating critical signaling cascades. The two primary pathways are the RAF/MEK/ERK pathway, which is central to cell proliferation, and the VEGFR pathway, a key regulator of angiogenesis.

RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway (also known as the MAPK pathway) is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis.[7] Mutations in components of this pathway, particularly in RAS and B-Raf, are common in many cancers, leading to constitutive activation and uncontrolled cell growth.[7] Phenylurea inhibitors like Sorafenib are potent inhibitors of Raf kinases, thereby blocking downstream signaling.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (A-Raf, B-Raf, c-Raf) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Phenylurea Inhibitors (e.g., Sorafenib) Inhibitor->RAF

RAF/MEK/ERK Signaling Pathway Inhibition
VEGFR Signaling Pathway in Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[8] The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary drivers of this process.[8] Phenylurea-based inhibitors, particularly Sorafenib, Regorafenib, and Lenvatinib, potently inhibit VEGFRs, thereby disrupting the tumor blood supply.[9]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR (VEGFR1, VEGFR2, VEGFR3) VEGF->VEGFR Binds and Activates PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF Endothelial Endothelial Cell Proliferation, Migration, Survival, Permeability PLC->Endothelial AKT AKT PI3K->AKT RAS_RAF->Endothelial AKT->Endothelial Inhibitor Phenylurea Inhibitors (e.g., Lenvatinib, Regorafenib) Inhibitor->VEGFR

VEGFR Signaling Pathway Inhibition

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of kinase inhibitors. Below are detailed methodologies for two key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% β-mercaptoethanol)[10]

  • Test compound (phenylurea inhibitor) dissolved in DMSO

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • 96-well or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase assay buffer, the recombinant kinase, and the specific substrate.

  • Compound Addition: Add the phenylurea inhibitor at various concentrations. Include a DMSO control (vehicle) and a known inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for 10-30 minutes at 30°C to allow the inhibitor to bind to the kinase.[10][11]

  • Reaction Initiation: Start the kinase reaction by adding a solution containing a mixture of non-radioactive ATP and [γ-³²P]ATP (or just ATP for non-radiometric assays).[10]

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or LDS sample buffer).[10]

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phenylurea inhibitor dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the phenylurea inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into insoluble purple formazan crystals.[13]

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibitor Screening

The discovery and development of novel kinase inhibitors typically follow a structured workflow, from initial high-throughput screening to lead optimization.

Experimental_Workflow Library Compound Library Screening HTS High-Throughput Screening (HTS) (Biochemical or Cellular Assay) Library->HTS Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Orthogonal Orthogonal Assays (e.g., Biophysical Binding Assays) Dose_Response->Orthogonal Selectivity Selectivity Profiling (Kinase Panel Screening) Orthogonal->Selectivity Cellular Cell-Based Assays (Viability, Apoptosis, Pathway Modulation) Selectivity->Cellular Lead_Opt Lead Optimization (Structure-Activity Relationship) Cellular->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo

Generalized Workflow for Kinase Inhibitor Discovery

Conclusion

Phenylurea-based inhibitors represent a highly successful class of anti-cancer agents, demonstrating the power of multi-targeted kinase inhibition. While clinically approved drugs like Sorafenib, Regorafenib, and Lenvatinib have significantly impacted patient outcomes, ongoing research continues to explore novel phenylurea derivatives with improved potency, selectivity, and resistance profiles. The comparative data and standardized protocols presented in this guide aim to provide a valuable resource for researchers in the field of oncology drug discovery, facilitating the evaluation and development of the next generation of phenylurea-based kinase inhibitors.

References

Orthogonal Assays to Validate 1-(4-Chlorophenyl)-3-(p-tolyl)urea Activity as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the inhibitory activity of the small molecule 1-(4-chlorophenyl)-3-(p-tolyl)urea against two key signaling pathways implicated in cancer: the RAF-MEK-ERK and p38 MAPK pathways. The following sections detail orthogonal experimental strategies to confirm its efficacy and mechanism of action, from direct enzyme inhibition to cellular pathway modulation and target engagement.

Introduction

This compound is an aryl urea compound. Compounds with this scaffold have been identified as inhibitors of various protein kinases involved in oncogenic signaling. This guide outlines a series of orthogonal assays to hypothetically validate its activity as an inhibitor of B-RAF and p38 MAPK, two critical nodes in cancer signaling pathways. The use of orthogonal assays, which employ different techniques to measure the same biological endpoint, is crucial for robust validation and to eliminate potential artifacts from a single assay format.[1][2][3]

Section 1: Biochemical Assays for Direct Enzyme Inhibition

Biochemical assays are essential to determine if this compound directly inhibits the catalytic activity of its putative kinase targets.

B-RAF Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence correlates with higher kinase activity, and conversely, an increase in luminescence indicates inhibition.

Table 1: Comparison of Putative this compound Activity with a Known B-RAF Inhibitor

CompoundTargetAssay TypeIC50 (nM)
This compound (Hypothetical)B-RAF (V600E)LuminescenceTBD
Vemurafenib (Reference)[4]B-RAF (V600E)Luminescence~30

TBD: To Be Determined

  • Reagent Preparation : Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA), ATP solution, and recombinant B-RAF V600E enzyme. The substrate for B-RAF is inactive MEK1.

  • Compound Dilution : Prepare a serial dilution of this compound and the reference inhibitor, Vemurafenib.

  • Kinase Reaction : In a 96-well plate, add the B-RAF enzyme, the substrate (inactive MEK1), and the test compound or vehicle control.

  • Initiation : Start the reaction by adding a solution of ATP. Incubate at 30°C for a specified time (e.g., 45 minutes).[4]

  • Detection : Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo® MAX) which measures the amount of remaining ATP.[4]

  • Data Analysis : Measure luminescence using a plate reader. Higher luminescence indicates lower kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

p38 MAPK Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the phosphorylation of a substrate by p38 MAPK. A fluorescently labeled antibody recognizes the phosphorylated substrate, leading to a FRET signal.

Table 2: Comparison of Putative this compound Activity with a Known p38 MAPK Inhibitor

CompoundTargetAssay TypeIC50 (nM)
This compound (Hypothetical)p38αTR-FRETTBD
SB203580 (Reference)[5]p38αTR-FRET~500

TBD: To Be Determined

  • Reagent Preparation : Prepare kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT). Prepare recombinant active p38α kinase and a GST-tagged substrate (e.g., ATF-2).

  • Compound Dilution : Prepare a serial dilution of this compound and the reference inhibitor, SB203580.

  • Kinase Reaction : In a suitable assay plate, combine the p38α enzyme, the test compound, and the ATF-2/GST substrate.

  • Initiation : Add ATP to start the reaction and incubate for a defined period (e.g., 60 minutes) at room temperature.[6]

  • Detection : Stop the reaction and add a detection mixture containing a Europium-labeled anti-phospho-ATF-2 antibody and an Allophycocyanin-conjugated anti-GST antibody.[6]

  • Data Analysis : After incubation, read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the extent of substrate phosphorylation. Calculate IC50 values from the dose-response curve.

Section 2: Cell-Based Assays for Pathway Inhibition

Cell-based assays are critical for confirming that the compound can penetrate cells and inhibit the target pathway in a physiological context.

Phospho-Protein Western Blotting

This technique directly measures the phosphorylation status of downstream targets of B-RAF (MEK/ERK) and p38 MAPK, providing a direct readout of pathway inhibition.

Table 3: Expected Outcome of Western Blot Analysis

Treatmentp-ERK Levels (vs. Total ERK)p-p38 MAPK Levels (vs. Total p38)
Vehicle ControlHighHigh
This compound (Hypothetical)DecreasedDecreased
Vemurafenib (B-RAF inhibitor)DecreasedNo significant change
SB203580 (p38 inhibitor)No significant changeDecreased
  • Cell Culture and Treatment : Seed a relevant cancer cell line (e.g., A375 for B-RAF V600E, HeLa for p38 activation) and culture until they reach 70-80% confluency. Treat cells with serial dilutions of this compound, reference inhibitors, or vehicle for a specified time. For p38 activation, cells can be stimulated with anisomycin or UV radiation.[7]

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[8][9]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.[8]

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[8][9]

  • Immunoblotting : Block the membrane with 5% BSA or non-fat milk in TBST.[10] Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK (Thr202/Tyr204) or phospho-p38 MAPK (Thr180/Tyr182).[8][10]

  • Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and total p38 MAPK.[10]

Cell Proliferation Assay

This assay assesses the effect of the compound on the growth and viability of cancer cells, which is a key functional outcome of inhibiting oncogenic signaling pathways.

Table 4: Comparison of Antiproliferative Activity

CompoundCell LineAssay TypeEC50 (µM)
This compound (Hypothetical)A375MTT/CTGTBD
Vemurafenib (Reference)A375MTT/CTG~0.1-1
This compound (Hypothetical)HeLaMTT/CTGTBD
SB203580 (Reference)HeLaMTT/CTG>10

TBD: To Be Determined

  • Cell Seeding : Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test compound and reference inhibitors for 72 hours.

  • Detection :

    • MTT Assay : Add MTT reagent and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

    • CellTiter-Glo (CTG) Assay : Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis : Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.

Section 3: Biophysical Assay for Direct Target Engagement

Biophysical assays are crucial for confirming a direct physical interaction between the compound and its target protein.

Surface Plasmon Resonance (SPR)

SPR measures the binding affinity and kinetics of a small molecule to a protein immobilized on a sensor chip.

Table 5: Binding Affinity Data from SPR

CompoundTargetBinding Affinity (Kd) (nM)
This compound (Hypothetical)B-RAFTBD
Known B-RAF InhibitorB-RAF1-100
This compound (Hypothetical)p38αTBD
SB203580 (Reference)[11]p38α~22

TBD: To Be Determined

  • Chip Preparation and Ligand Immobilization : Activate a sensor chip (e.g., CM5) and immobilize the purified recombinant B-RAF or p38α kinase (the ligand) onto the surface using amine coupling.[12]

  • Analyte Preparation : Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer.

  • Binding Measurement : Inject the different concentrations of the analyte over the immobilized ligand surface. A reference flow cell without the immobilized kinase should be used for background subtraction.

  • Regeneration : After each analyte injection, regenerate the sensor surface using a specific buffer to remove the bound analyte.

  • Data Analysis : The binding events are recorded in real-time as a sensorgram. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[13]

Section 4: Visualizing Pathways and Workflows

Signaling Pathways

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates BRAF B-RAF Ras->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: The RAF-MEK-ERK signaling cascade.

p38_MAPK_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK MKK3/6 MAP3K->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Activates GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression Regulates

Caption: The p38 MAPK signaling pathway.

Experimental Workflow

Experimental_Workflow PrimaryScreen Primary Screen (e.g., Biochemical Kinase Assay) HitConfirmation Hit Confirmation (Orthogonal Biochemical Assay) PrimaryScreen->HitConfirmation Confirms Activity CellularAssay Cellular Pathway Inhibition (Phospho-Western Blot) HitConfirmation->CellularAssay Validates in Cells FunctionalAssay Functional Cellular Outcome (Cell Proliferation Assay) CellularAssay->FunctionalAssay Confirms Functional Effect TargetEngagement Direct Target Engagement (Biophysical Assay - SPR) FunctionalAssay->TargetEngagement Confirms Direct Binding LeadCandidate Validated Lead Compound TargetEngagement->LeadCandidate

References

A Comparative Analysis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea and Other Phenylurea Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal properties of 1-(4-Chlorophenyl)-3-(p-tolyl)urea in the context of other well-established phenylurea herbicides. Due to a lack of specific publicly available experimental data on this compound, this guide utilizes data from structurally similar and extensively studied phenylurea herbicides, namely Diuron and Chlortoluron, to provide a representative comparison.

The primary mechanism of action for phenylurea herbicides is the inhibition of Photosystem II (PSII), a key complex in the photosynthetic electron transport chain in plants.[1][2] By blocking electron flow, these herbicides prevent the production of energy necessary for plant growth, ultimately leading to plant death.[3]

Quantitative Performance Comparison

The herbicidal efficacy of phenylurea derivatives is often quantified by their ability to inhibit Photosystem II. The half-maximal inhibitory concentration (IC50) is a standard measure, indicating the concentration of a herbicide required to inhibit 50% of the PSII activity. A lower IC50 value signifies higher potency.

HerbicideChemical StructureTarget SiteIC50 (µM) for PSII InhibitionKey Structural Features Affecting Activity
This compound This compoundPhotosystem IIData not available4-chloro substitution on one phenyl ring and a p-tolyl group on the other.
Diuron 3-(3,4-Dichlorophenyl)-1,1-dimethylureaPhotosystem II~0.04 - 0.2Disubstitution with chlorine at the 3 and 4 positions of the phenyl ring enhances activity. The N,N-dimethyl group is also a common feature.
Chlortoluron 3-(3-Chloro-4-methylphenyl)-1,1-dimethylureaPhotosystem II~0.1 - 0.5Substitution with chlorine and a methyl group on the phenyl ring.

Note: IC50 values can vary depending on the plant species and experimental conditions.

Mechanism of Action: Inhibition of Photosystem II

Phenylurea herbicides act by binding to the D1 protein within the Photosystem II complex located in the thylakoid membranes of chloroplasts. This binding blocks the plastoquinone (QB) binding site, thereby interrupting the electron flow from the primary quinone acceptor (QA) to QB. This disruption leads to a halt in ATP and NADPH production, which are essential for carbon fixation. The blockage of electron transport also results in the formation of reactive oxygen species, causing lipid peroxidation and ultimately leading to the destruction of cell membranes and plant death.[3]

G cluster_photosynthesis Photosynthetic Electron Transport Chain cluster_inhibition Mechanism of Phenylurea Herbicides Light Light PSII PSII Light->PSII excites QA QA PSII->QA e- transfer QB QB QA->QB e- transfer Cytochrome_b6f Cytochrome_b6f QB->Cytochrome_b6f e- transfer PSI PSI Cytochrome_b6f->PSI e- transfer ATP_Synthase ATP_Synthase PSI->ATP_Synthase drives ATP ATP ATP_Synthase->ATP produces Phenylurea_Herbicide Phenylurea_Herbicide Phenylurea_Herbicide->QB Binds to D1 protein, blocks QB site

Figure 1. Simplified signaling pathway of photosynthetic electron transport and the inhibitory action of phenylurea herbicides.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the herbicidal activity of Photosystem II inhibitors.

Photosystem II Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the photosynthetic electron transport in isolated chloroplasts.

Materials:

  • Spinach or pea leaves

  • Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl2, 1 mM MnCl2, 2 mM EDTA)

  • Reaction medium (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 10 mM NaCl)

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP)

  • Class II electron donor: 1,5-diphenylcarbazide (DPC) (optional, to isolate PSII activity)

  • Herbicide stock solutions (dissolved in a suitable solvent like DMSO or ethanol)

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation: Homogenize fresh leaves in ice-cold isolation buffer. Filter the homogenate through layers of cheesecloth and centrifuge at a low speed to remove debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplasts in a small volume of reaction medium.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Inhibition Assay:

    • Prepare reaction mixtures in cuvettes containing the reaction medium, DCPIP, and various concentrations of the herbicide.

    • Add the chloroplast suspension to the reaction mixtures to a final chlorophyll concentration of 10-20 µg/mL.

    • Illuminate the cuvettes with actinic light.

    • Measure the photoreduction of DCPIP by monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

    • A control reaction without any herbicide is run in parallel.

  • Data Analysis: Calculate the rate of DCPIP photoreduction for each herbicide concentration. Plot the percentage of inhibition against the logarithm of the herbicide concentration and determine the IC50 value from the dose-response curve.

G start Start chloroplast_isolation Isolate Chloroplasts from Plant Leaves start->chloroplast_isolation chlorophyll_quant Determine Chlorophyll Concentration chloroplast_isolation->chlorophyll_quant reaction_prep Prepare Reaction Mixtures (Buffer, DCPIP, Herbicide) chlorophyll_quant->reaction_prep add_chloroplasts Add Chloroplasts to Reaction Mixtures reaction_prep->add_chloroplasts illuminate Illuminate with Actinic Light add_chloroplasts->illuminate measure_absorbance Measure DCPIP Photoreduction (Absorbance at 600 nm) illuminate->measure_absorbance data_analysis Calculate Inhibition Rate and Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for the in vitro Photosystem II inhibition assay.

Whole Plant Herbicidal Efficacy Assay (In Vivo)

This assay evaluates the effect of a herbicide on the growth of whole plants.

Materials:

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus or Echinochloa crus-galli)

  • Pots with a suitable soil mix

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

  • Herbicide formulations

  • Spraying equipment calibrated to deliver a precise volume

Procedure:

  • Plant Growth: Sow the seeds in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage for post-emergence application).

  • Herbicide Application: Apply the herbicide at various doses to the plants. For post-emergence herbicides, this is typically done by spraying. For pre-emergence herbicides, the chemical is applied to the soil surface before the weeds emerge.

  • Incubation: Return the treated plants to the growth chamber or greenhouse and maintain them under optimal growing conditions.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting). Harvest the above-ground biomass and determine the fresh or dry weight.

  • Data Analysis: Calculate the percentage of growth reduction for each herbicide dose compared to an untreated control. Plot the percentage of growth reduction against the logarithm of the herbicide dose and determine the GR50 value (the dose required to cause a 50% reduction in growth).

Conclusion

This compound belongs to the well-characterized phenylurea class of herbicides that inhibit Photosystem II. While direct comparative data for this specific compound is limited in the accessible scientific literature, its structural similarity to potent herbicides like Diuron and Chlortoluron suggests it likely possesses herbicidal activity through the same mechanism of action. The presence of the 4-chlorophenyl moiety is a common feature in many active phenylurea herbicides. The p-tolyl group will influence the lipophilicity and steric properties of the molecule, which are known to be critical for binding to the D1 protein. Further experimental evaluation is necessary to precisely quantify the herbicidal efficacy of this compound and to fully understand its potential as a weed control agent in comparison to existing commercial herbicides. The experimental protocols provided herein offer a standardized framework for conducting such evaluations.

References

Confirming Cellular Target Engagement of 1-(4-Chlorophenyl)-3-(p-tolyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target engagement of the small molecule 1-(4-Chlorophenyl)-3-(p-tolyl)urea. Based on its diaryl urea scaffold, a common feature among many kinase inhibitors, the putative primary target is the p38 mitogen-activated protein kinase (MAPK). To validate this hypothesis, this document outlines several state-of-the-art experimental approaches and compares the expected outcomes with those of two well-characterized multi-kinase inhibitors sharing the same core structure: Sorafenib and Regorafenib.

Introduction to Diaryl Urea Kinase Inhibitors

Diaryl urea compounds represent a significant class of kinase inhibitors. Their mechanism of action often involves binding to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates. This compound shares structural similarities with approved drugs like Sorafenib and Regorafenib, which are known to inhibit multiple kinases, including the p38 MAPK pathway.[1] Confirmation of target engagement is a critical step in the preclinical development of any new chemical entity to ensure its on-target efficacy and to understand potential off-target effects.

Comparative Analysis of Target Engagement Assays

Several robust methods are available to confirm the direct interaction of a compound with its intracellular target. This guide focuses on three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, and Western Blot analysis of downstream pathway modulation.

Data Summary: Comparative Cellular Target Engagement of Diaryl Urea Compounds

The following table summarizes expected and reported quantitative data for the target engagement of this compound and its comparators with the putative target, p38 MAPK.

Compound Assay Type Metric Reported/Expected Value (p38 MAPK) Cell Line
This compound CETSAΔTmExpected: > 2°CTo be determined
NanoBRET™IC50Expected: < 1 µMHEK293
Western Blot (p-p38)IC50Expected: < 1 µMTo be determined
Sorafenib CETSAΔTmData not readily available for p38αVarious
NanoBRET™IC50Data not readily available for p38αHEK293
Western Blot (p-p38)Significant inhibition at 10 µM[2]BMDM and RAW264.7
Regorafenib CETSAData not readily available for p38αVarious
NanoBRET™IC50Data not readily available for p38αHEK293
Western Blot (p-p38)Significant reduction in p-p38 levels[3]MCF7

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the design and execution of target engagement studies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target binding in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture the selected cell line to 70-80% confluency. Treat cells with varying concentrations of this compound, Sorafenib, Regorafenib, or vehicle control (DMSO) for 1-2 hours.

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three cycles of freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Transfer the supernatant to a new tube and determine the protein concentration. Analyze the amount of soluble p38 MAPK in each sample by Western Blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble p38 MAPK as a function of temperature for each treatment condition. A shift in the melting curve (ΔTm) to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-p38 MAPK fusion protein.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the ATP pocket of p38 MAPK, followed by the addition of serial dilutions of this compound, Sorafenib, or Regorafenib.

  • Substrate Addition and BRET Measurement: Add the NanoBRET™ substrate and measure the BRET signal using a luminometer equipped with appropriate filters.

  • Data Analysis: The binding of the test compound to the NanoLuc®-p38 MAPK fusion protein will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Western Blot for Downstream Pathway Modulation

This assay indirectly confirms target engagement by measuring the inhibition of the kinase's activity, specifically the phosphorylation of its downstream substrates. For p38 MAPK, a key downstream event is its own autophosphorylation at Thr180/Tyr182.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with a range of concentrations of this compound, Sorafenib, or Regorafenib for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal. A dose-dependent decrease in the phosphorylation of p38 MAPK indicates target engagement and inhibition.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflows.

p38_MAPK_Pathway Stress Stimuli Stress Stimuli Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Stress Stimuli->Upstream Kinases (MKK3/6) p38 MAPK p38 MAPK Upstream Kinases (MKK3/6)->p38 MAPK Phosphorylation Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Phosphorylation This compound This compound This compound->p38 MAPK Inhibition

Caption: The p38 MAPK signaling pathway and the putative inhibitory action of this compound.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Analysis Treat cells with compound Treat cells with compound Heat cells to various temperatures Heat cells to various temperatures Treat cells with compound->Heat cells to various temperatures Lysis & Centrifugation Lysis & Centrifugation Heat cells to various temperatures->Lysis & Centrifugation Western Blot for soluble target Western Blot for soluble target Lysis & Centrifugation->Western Blot for soluble target

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Target_Engagement_Logic Hypothesis: 1-CPTU targets p38 MAPK Hypothesis: 1-CPTU targets p38 MAPK Direct Binding Assays Direct Binding Assays Hypothesis: 1-CPTU targets p38 MAPK->Direct Binding Assays Functional Cellular Assay Functional Cellular Assay Hypothesis: 1-CPTU targets p38 MAPK->Functional Cellular Assay CETSA CETSA Direct Binding Assays->CETSA NanoBRET NanoBRET Direct Binding Assays->NanoBRET p-p38 Western Blot p-p38 Western Blot Functional Cellular Assay->p-p38 Western Blot Target Engagement Confirmed Target Engagement Confirmed CETSA->Target Engagement Confirmed NanoBRET->Target Engagement Confirmed p-p38 Western Blot->Target Engagement Confirmed Compare with Sorafenib/Regorafenib Compare with Sorafenib/Regorafenib Target Engagement Confirmed->Compare with Sorafenib/Regorafenib

Caption: Logical workflow for confirming the target engagement of this compound (1-CPTU).

By employing these methodologies and comparing the results to established kinase inhibitors, researchers can confidently determine the cellular target engagement of this compound and advance its development as a potential therapeutic agent.

References

Benchmarking 1-(4-Chlorophenyl)-3-(p-tolyl)urea Against Established Inhibitors of Key Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive analysis of the inhibitory potential of 1-(4-Chlorophenyl)-3-(p-tolyl)urea, a member of the aryl urea class of compounds, in comparison to established inhibitors targeting critical cancer-related signaling pathways. Aryl urea derivatives have garnered significant interest in medicinal chemistry for their diverse biological activities, including the inhibition of protein kinases.[1][2][3][4] This document is intended to serve as a resource for researchers and drug development professionals by presenting available data, outlining experimental methodologies, and visualizing the underlying biological pathways.

While specific inhibitory data for this compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors suggests potential activity against pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR and Hedgehog signaling cascades. This guide will therefore benchmark it against established, FDA-approved inhibitors of these pathways: Buparlisib (PI3K inhibitor) and Vismodegib (Hedgehog pathway inhibitor). Furthermore, for a broader context within the aryl urea class, we will include data for Sorafenib, a multi-kinase inhibitor.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the benchmark inhibitors against their respective targets. This quantitative data provides a clear comparison of their potency.

InhibitorTarget PathwaySpecific Target(s)IC50 (nM)Reference(s)
Buparlisib PI3K/Akt/mTORp110α52[N/A]
p110β166[N/A]
p110δ116[N/A]
p110γ262[N/A]
Vismodegib HedgehogSmoothened (SMO)3[N/A]
Sorafenib MultipleRaf-16[5]
B-Raf22[5]
VEGFR-290[5]
VEGFR-320[5]
PDGFR-β57[5]
c-KIT68[5]
Flt358
1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (Analog of topic compound) N/AA549 cell line2390[6]
HCT-116 cell line3900[6]

Note: IC50 values for this compound are not currently available in published literature. Data for a structurally related compound is provided for context.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and validation of inhibitory studies.

In Vitro PI3K Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against Class I PI3K isoforms using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8][9]

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.05% CHAPS)

  • Test compound (this compound) and reference inhibitor (Buparlisib)

  • HTRF detection reagents: Europium-labeled anti-GST monoclonal antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin (APC)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution by diluting the PI3K enzyme and PIP2 substrate in kinase reaction buffer.

  • Add 10 µL of the kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the HTRF detection reagents to the wells.

  • Incubate the plate in the dark at room temperature for 2-4 hours to allow for signal development.

  • Read the plate on an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

  • Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Hedgehog Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based assay to measure the inhibition of the Hedgehog signaling pathway using a Gli-responsive luciferase reporter gene.[10][11][12][13]

Materials:

  • NIH/3T3 or other suitable cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG).

  • Test compound (this compound) and reference inhibitor (Vismodegib).

  • 96-well cell culture plates.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • The following day, replace the medium with low-serum medium.

  • Add serial dilutions of the test compound and reference inhibitor to the wells.

  • Stimulate the Hedgehog pathway by adding Shh conditioned medium or SAG to the wells (except for the negative control).

  • Incubate the plate for 24-48 hours.

  • Lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.

  • Measure the firefly and Renilla luciferase activities in each well using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.

  • Calculate the percent inhibition of Hedgehog signaling for each compound concentration and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and a general experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Buparlisib Buparlisib Buparlisib->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway.

Hedgehog_Pathway cluster_membrane Cell Membrane Hh Hedgehog Ligand (Hh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI GLI_A GLI (Active) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Target_Genes Target Gene Expression Vismodegib Vismodegib Vismodegib->SMO

Caption: The Hedgehog signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (Test & Reference) Incubation Incubation with Enzyme/Cells Compound_Prep->Incubation Assay_Prep Assay Reagent Preparation Assay_Prep->Incubation Detection Signal Detection (Fluorescence/Luminescence) Incubation->Detection Data_Processing Data Processing & Normalization Detection->Data_Processing IC50_Calc IC50 Determination Data_Processing->IC50_Calc

Caption: General experimental workflow for inhibitor screening.

References

Unraveling the Anticancer Potential: An In Vitro and In Vivo Correlation of 1-(4-Chlorophenyl)-3-(p-tolyl)urea Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 1-(4-Chlorophenyl)-3-(p-tolyl)urea and its structurally related analogs. Due to the limited availability of direct experimental data for this specific compound, this guide leverages published findings on closely related diaryl urea derivatives to offer insights into its potential anticancer efficacy and mechanism of action.

The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing potent anticancer activities by targeting key signaling pathways.[1][2][3] This guide focuses on the activity of this compound and its analogs, which have demonstrated significant potential in preclinical studies.

In Vitro Activity: Potent Cytotoxicity Against Cancer Cell Lines

Recent studies on a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which share a core structure with this compound, have revealed significant cytotoxic effects against various breast cancer cell lines.[4] The in vitro antiproliferative activity is a critical first step in evaluating the potential of a new chemical entity as an anticancer agent.

Table 1: In Vitro Antiproliferative Activity of Structurally Related Diaryl Urea Derivatives

Compound IDModification from Core StructureCell LineIC50 (µM)
Analog 1Aryl group variation at the 3-positionMCF-7 (Breast)7.61 ± 0.99
Analog 1Aryl group variation at the 3-positionMDA-MB-231 (Breast)3.61 ± 0.97
Analog 1Aryl group variation at the 3-positionPC-3 (Prostate)10.99 ± 0.98
SorafenibReference DrugMCF-7 (Breast)5.50
SorafenibReference DrugMDA-MB-231 (Breast)4.80

Data extracted from a study on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which are structural analogs of this compound.[4]

Mechanism of Action: Targeting Key Cancer Signaling Pathways

The anticancer activity of these diaryl urea derivatives is attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer. Mechanistic studies have shown that these compounds can simultaneously inhibit the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways.[3][4]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. The Hedgehog signaling pathway plays a crucial role in embryonic development and its reactivation in adults is linked to the development and progression of various cancers.[4]

Below are diagrams illustrating the simplified signaling cascades and the potential points of inhibition by this compound and its analogs.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates CellGrowth Cell Growth & Survival S6K->CellGrowth Inhibitor 1-(4-Chlorophenyl) -3-(p-tolyl)urea (Analog) Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Hedgehog_Signaling_Pathway cluster_inactive Hh Pathway OFF cluster_active Hh Pathway ON Hh Hedgehog Ligand (Hh) PTCH1 PTCH1 Hh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLIA GLI (Active) GLI->GLIA translocates to nucleus TargetGenes Target Gene Expression GLIA->TargetGenes Inhibitor 1-(4-Chlorophenyl) -3-(p-tolyl)urea (Analog) Inhibitor->SMO inhibits

Caption: Hedgehog Signaling Pathway Inhibition.

In Vivo Correlation and Experimental Models

While direct in vivo efficacy data for this compound is not publicly available, the in vitro potency of its analogs suggests potential for in vivo activity. Diaryl urea derivatives with similar anticancer profiles have been successfully evaluated in preclinical animal models.[1]

Table 2: Representative In Vivo Models for Anticancer Drug Testing

Model TypeDescriptionKey Advantages
Xenograft Model Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice).[1]Allows for the study of human tumor growth and response to treatment in a living organism.
Syngeneic Model Murine cancer cells are implanted into immunocompetent mice of the same genetic background.Enables the study of the interaction between the tumor, the host immune system, and the therapeutic agent.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop tumors that mimic human cancers.Provides a model where tumors arise in their natural microenvironment, offering insights into cancer initiation and progression.[5]

A typical in vivo study to evaluate the efficacy of a compound like this compound would involve the implantation of human breast cancer cells (e.g., MCF-7 or MDA-MB-231) into immunocompromised mice.[6] Once tumors are established, the mice would be treated with the compound, and tumor growth would be monitored over time and compared to a vehicle-treated control group.

InVivo_Workflow Start Start: Human Cancer Cell Culture Implantation Orthotopic/ Subcutaneous Implantation Start->Implantation TumorGrowth Tumor Establishment Implantation->TumorGrowth Mice Immunocompromised Mice Mice->Implantation Treatment Treatment Groups: - Vehicle Control - Test Compound TumorGrowth->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Biomarker Analysis Monitoring->Endpoint

Caption: General Workflow for In Vivo Xenograft Study.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of novel compounds. Below are summaries of key in vitro assays used to characterize the activity of diaryl urea derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and, consequently, their viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a reference drug (e.g., Sorafenib) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.

  • Cell Lysis: Cancer cells are treated with the test compound for a defined period, after which the cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K, Gli1) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

Conclusion

While direct in vitro and in vivo correlation data for this compound is not yet available in the public domain, the substantial body of evidence for its structural analogs strongly suggests its potential as a promising anticancer agent. The demonstrated in vitro cytotoxicity against various cancer cell lines, coupled with the likely mechanism of action involving the dual inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways, provides a solid rationale for further investigation. Future in vivo studies using established xenograft models will be crucial to validate these in vitro findings and to establish a comprehensive understanding of the therapeutic potential of this class of compounds. This guide serves as a foundational resource for researchers interested in the continued development of novel diaryl urea-based anticancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)-3-(p-tolyl)urea: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 1-(4-Chlorophenyl)-3-(p-tolyl)urea, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.

The disposal of chemical waste is strictly regulated. All procedures must be conducted in accordance with local, regional, national, and international regulations.[1] Chemical waste generators are responsible for the correct classification and disposal of their waste. This document provides a general framework; however, consultation with a certified hazardous waste disposal service is mandatory to ensure full compliance.

I. Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or dust.[3]
Hand Protection Nitrile gloves.To prevent skin contact, irritation, and potential allergic reactions.[4]
Body Protection Fully-buttoned lab coat.To protect against accidental spills and contamination of personal clothing.[4]

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the first critical step. As a halogenated organic compound, this compound must be collected in a dedicated, properly labeled waste container.

  • Do not mix with non-halogenated organic waste.

  • Do not dispose of down the drain or in regular trash.[1]

Step 2: Container Selection and Labeling

Use a sealable and compatible waste container for collection.[4] The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

Step 3: Temporary Storage in the Laboratory

Store the sealed waste container in a designated, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[4]

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. You will need to provide them with the completed hazardous waste label information.

Step 5: Spill and Decontamination Procedures

In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Sweep up the solid material and place it into a suitable container for disposal.[5]

  • Avoid generating dust.[5]

  • Clean the spill area with soap and water.

III. Disposal Methodologies

The recommended disposal method for halogenated organic compounds is high-temperature incineration conducted by a licensed hazardous waste management facility. This process ensures the complete destruction of the compound, minimizing its environmental impact. Landfill disposal may be an option in some jurisdictions, but it is generally less preferred for organic compounds.

Disposal MethodDescriptionSuitability
Incineration High-temperature thermal destruction in a controlled environment.Recommended method for halogenated organic compounds.
Landfill Disposal in a designated hazardous waste landfill.May be permissible but requires consultation with waste disposal experts.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

Figure 1. Disposal Workflow for this compound A Step 1: Identify Waste This compound B Step 2: Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Segregate as Halogenated Organic Waste B->C D Step 4: Collect in a Labeled, Sealable Container C->D E Step 5: Store in a Designated Safe Area D->E F Step 6: Contact EHS or Licensed Disposal Service E->F G Step 7: Professional Incineration (Recommended) F->G

Figure 1. Disposal Workflow for this compound

This structured approach ensures that all safety and regulatory aspects of the disposal process are addressed, fostering a secure and compliant laboratory environment.

References

Essential Safety and Handling Protocols for 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal

This document provides immediate and essential safety and logistical information for the handling of 1-(4-Chlorophenyl)-3-(p-tolyl)urea. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and to minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory practices for similar chemical compounds.

PPE CategoryItemStandard
Eye Protection Safety glasses with side shields or chemical safety gogglesEN166 or ANSI Z87.1
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)EN 374
Body Protection Laboratory coat or chemical-resistant apronN/A
Respiratory NIOSH-approved respirator (if dust is generated or ventilation is poor)NIOSH or EN 149

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest safety shower and eyewash station before beginning work.
  • Have a designated waste container ready for chemical disposal.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
  • Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust.
  • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

3. In-Use Handling:

  • Keep containers with the chemical closed when not in use.
  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][3]
  • Do not eat, drink, or smoke in the laboratory area.[2][4]

4. Emergency Procedures:

  • Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
  • Fire: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[5] Firefighters should wear self-contained breathing apparatus.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of the chemical waste in a clearly labeled, sealed container.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain.[3][4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should be disposed of as hazardous waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify PPE Availability B Prepare Work Area (Fume Hood) A->B C Locate Safety Equipment B->C D Weigh and Transfer Chemical C->D E Conduct Experiment D->E F Segregate Waste E->F G Decontaminate Work Area F->G H Dispose of Waste per Protocol G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.